SIRT-IN-2
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4-[4-[2-(methanesulfonamido)ethyl]piperidin-1-yl]thieno[3,2-d]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S2/c1-25(22,23)19-5-2-10-3-6-20(7-4-10)15-13-11(17-9-18-15)8-12(24-13)14(16)21/h8-10,19H,2-7H2,1H3,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOWIHMCGFRARN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1CCN(CC1)C2=NC=NC3=C2SC(=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Pan-Sirtuin Inhibitory Profile of a Selective SIRT2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "SIRT-IN-2" is not a widely recognized designation in scientific literature. This guide will therefore focus on SirReal2 , a well-characterized, potent, and highly selective SIRT2 inhibitor, as a representative case study to explore the principles of sirtuin inhibitory profiling.
Introduction to Sirtuins and SIRT2 Inhibition
Sirtuins (SIRTs) are a family of seven (SIRT1-7 in mammals) NAD⁺-dependent lysine (B10760008) deacylases that are critical regulators of cellular metabolism, stress responses, genomic stability, and aging.[1][2][3] Their diverse roles and implication in diseases such as cancer, neurodegeneration, and metabolic disorders have made them attractive therapeutic targets.[2][4]
SIRT2 is a predominantly cytosolic sirtuin that deacetylates numerous substrates, including α-tubulin, the checkpoint kinase BubR1, and the transcription factor FOXO3a.[5][6][7] Due to its involvement in cell cycle regulation, inflammation, and neurodegeneration, the development of potent and selective SIRT2 inhibitors is an area of intense research.[2][8] SirReal2 is a benchmark SIRT2 inhibitor, notable for its high potency and exceptional selectivity, which arises from a unique mechanism of action.[5][8][9]
Pan-Sirtuin Inhibitory Profile of SirReal2
The selectivity of an inhibitor across the entire sirtuin family is a critical parameter for its use as a chemical probe and for its therapeutic potential. SirReal2 exhibits remarkable selectivity for SIRT2 over all other sirtuin isoforms.[8] Its inhibitory activity is over 1,000-fold more potent against SIRT2 than against SIRT1 and SIRT3-6.[8][10]
Table 1: Pan-Sirtuin Inhibitory Profile of SirReal2 Compared to Other Inhibitors
| Compound | SIRT1 IC₅₀ | SIRT2 IC₅₀ | SIRT3 IC₅₀ | SIRT4 | SIRT5 | SIRT6 | Reference |
| SirReal2 | >100 µM (22% inhib. at 100 µM) | 140 nM | >100 µM | Minimal Effect | Minimal Effect | >200 µM (19% inhib. at 200 µM) | [8][9] |
| AGK2 | >50 µM | 3.5 µM | >50 µM | - | - | - | [11] |
| TM | ~26 µM | 38 nM | No Inhibition | - | - | No Inhibition | [12] |
| Tenovin-6 | ~26 µM | 10 µM | - | - | - | - | [11][12] |
Note: IC₅₀ values can vary slightly based on assay conditions and substrates used.
Mechanism of Action of SirReal2
Unlike typical competitive inhibitors, SirReal2 functions via a unique mechanism involving a ligand-induced rearrangement of the SIRT2 active site. This creates a novel binding pocket that is not present in other sirtuin isoforms, which is the structural basis for its high selectivity.[8] Kinetic analyses have shown that SirReal2 is a competitive inhibitor with respect to the acetylated peptide substrate and a partial non-competitive inhibitor towards the NAD⁺ cofactor.[13]
Key Signaling Pathways Modulated by SIRT2 Inhibition
Inhibition of SIRT2 by SirReal2 has been shown to modulate several key cellular pathways, primarily through the hyperacetylation of its substrates.
SIRT2 plays a crucial role in maintaining the stability of the mitotic checkpoint kinase BubR1. It deacetylates BubR1 at lysine 668 (K668), protecting it from ubiquitination and subsequent proteasomal degradation.[6][14] Inhibition of SIRT2 by SirReal2 leads to the destabilization and depletion of BubR1, impacting cell cycle progression.[5][8][15]
Caption: SIRT2-mediated regulation of BubR1 stability and its inhibition by SirReal2.
SIRT2 is the primary deacetylase for α-tubulin. Its inhibition by compounds like SirReal2 results in a measurable increase in α-tubulin acetylation (hyperacetylation).[5][9] This is a widely used cellular marker for confirming the on-target activity of SIRT2 inhibitors.
Studies in the context of ischemic stroke have demonstrated that SIRT2 inhibition can be neuroprotective.[16] This effect is mediated by the downregulation of the AKT/FOXO3a and Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including JNK and p38).[16][17] SIRT2 normally deacetylates the transcription factor FOXO3a, promoting its activity.[7] Inhibition of SIRT2 can therefore reduce the expression of FOXO3a target genes involved in apoptosis.[7][17]
Experimental Protocols: Sirtuin Inhibitor Screening
The inhibitory profile of compounds like SirReal2 is typically determined using a fluorometric in vitro assay.
The assay quantifies NAD⁺-dependent deacetylase activity. A synthetic, acetylated peptide substrate bearing a fluorescent reporter group (fluorophore) is used. In the presence of active sirtuin and NAD⁺, the acetyl group is removed. A developer enzyme is then added, which specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal. An inhibitor will prevent deacetylation, resulting in a reduced or absent signal.[18]
-
Reagent Preparation: Prepare Assay Buffer, reconstitute SIRT enzyme, fluorogenic substrate, NAD⁺ cofactor, and developer solution. Serially dilute the test inhibitor (e.g., SirReal2) to a range of concentrations.
-
Reaction Setup (96-well plate):
-
Sample Wells: Add SIRT2 enzyme, Assay Buffer, and the test inhibitor at various concentrations.
-
Positive Control (No Inhibition): Add SIRT2 enzyme, Assay Buffer, and inhibitor solvent (e.g., DMSO).
-
Negative Control (Blank): Add Assay Buffer and substrate, but no enzyme.
-
-
Enzyme-Inhibitor Incubation: Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the NAD⁺ and fluorogenic substrate solution to all wells to start the reaction.
-
Deacetylation Reaction: Incubate for 30-60 minutes at 37°C.
-
Development: Add developer solution to each well and incubate for 10-15 minutes at 37°C, protected from light.
-
Measurement: Read the fluorescence on a plate reader at the appropriate wavelengths (e.g., Excitation: 395 nm, Emission: 541 nm).[18][19]
-
Data Analysis: Subtract the blank reading from all wells. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: Standard workflow for a fluorometric sirtuin inhibitor screening assay.
References
- 1. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. SIRT2 induces the checkpoint kinase BubR1 to increase lifespan | The EMBO Journal [link.springer.com]
- 7. SIRT2 deacetylates FOXO3a in response to oxidative stress and caloric restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SirReal 2 | Class III HDACs (Sirtuins) | Tocris Bioscience [tocris.com]
- 10. SirReal2, Bioactive Small Molecules - CD BioSciences [epigenhub.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sirtuin to the rescue: SIRT2 extends life span of BubR1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
In Vitro Cellular Localization and Uptake of SIRT-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-2 is a potent pan-inhibitor of the sirtuin family members SIRT1, SIRT2, and SIRT3, with IC50 values in the low nanomolar range. Sirtuins are NAD+-dependent deacylases that play crucial roles in a variety of cellular processes, including metabolism, DNA repair, and inflammation. Their dysregulation has been implicated in numerous diseases, making them attractive therapeutic targets. Understanding the cellular localization of this compound's primary targets and the inhibitor's ability to access these targets within the cell is fundamental for interpreting in vitro studies and for the development of effective therapeutic strategies.
Cellular Localization of the Target: Sirtuin 2 (SIRT2)
SIRT2 is predominantly found in the cytoplasm, where it is associated with the microtubule network.[1] Its primary role in the cytoplasm includes the deacetylation of α-tubulin, a key component of microtubules.[2] This function is critical for the regulation of microtubule dynamics and stability, impacting processes such as cell division and motility.[1][3]
Although mainly cytosolic, SIRT2 can also shuttle into the nucleus, particularly during the G2/M phase of the cell cycle.[1] In the nucleus, it participates in the deacetylation of histones, such as H4K16, contributing to chromatin condensation and the regulation of gene expression.[2] This dual localization underscores the diverse cellular functions of SIRT2 and highlights the necessity for this compound to penetrate the cell membrane and potentially the nuclear envelope to exert its inhibitory effects.
Cellular Uptake of this compound: Presumed Mechanisms and Assessment Strategies
The cellular uptake of small molecule inhibitors like this compound is a critical determinant of their in vitro efficacy. While the precise mechanism of this compound uptake has not been elucidated in published studies, it is presumed to occur via passive diffusion across the cell membrane, a common route for many small, lipophilic molecules. However, the involvement of active transport mechanisms cannot be ruled out without experimental verification.
To quantitatively assess the cellular uptake and bioavailability of this compound, a series of in vitro assays can be employed. These assays are designed to measure the compound's ability to cross cellular barriers and to confirm its interaction with the intracellular target.
Quantitative Data on Sirtuin Inhibitors
The following table summarizes typical quantitative data obtained from various in vitro assays for sirtuin inhibitors. Note that specific values for this compound are not publicly available and would need to be determined experimentally.
| Assay Type | Parameter Measured | Typical Values for Sirtuin Inhibitors | Reference |
| Biochemical Assay | IC50 (SIRT2 Inhibition) | 4 nM (for this compound) | [4] |
| Cell Permeability Assay | Apparent Permeability (Papp) | 1-20 x 10-6 cm/s (for permeable compounds) | [5] |
| Cellular Thermal Shift Assay | Thermal Shift (ΔTagg) | 2-10 °C | [6] |
| Cytotoxicity Assay | CC50 (Cell Viability) | >10 µM (for non-toxic compounds) | [7] |
Experimental Protocols
Cell Permeability Assay (Caco-2 Transwell Assay)
This assay is widely used to predict the intestinal absorption of drugs and to assess the general cell permeability of a compound. It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial monolayer with tight junctions.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a permeable membrane insert in a Transwell® plate and cultured for 21-25 days to allow for differentiation and formation of a monolayer.
-
Compound Addition: The test compound (this compound) is added to the apical (top) chamber of the Transwell® plate.
-
Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), samples are taken from the basolateral (bottom) chamber.
-
Quantification: The concentration of the compound in the basolateral samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Diagram: Caco-2 Transwell Assay Workflow
Caption: Workflow for assessing cell permeability using the Caco-2 transwell assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify and quantify the engagement of a drug with its target protein within a cellular environment.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.[6]
Methodology:
-
Cell Treatment: Culture cells to a high confluency and treat with this compound at the desired concentration or with a vehicle control for 1-2 hours.[8]
-
Harvesting: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.[8]
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and centrifuge to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble protein fraction. Determine the protein concentration and analyze the samples by Western blotting using an antibody specific for SIRT2.
-
Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Diagram: Cellular Thermal Shift Assay (CETSA) Workflow
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.
Immunofluorescence Assay for α-Tubulin Acetylation
This assay provides a qualitative and semi-quantitative assessment of the intracellular activity of this compound by measuring the acetylation of its known substrate, α-tubulin. Inhibition of SIRT2 will lead to an increase in acetylated α-tubulin.[3]
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with various concentrations of this compound for a specified time (e.g., 6-24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against acetylated α-tubulin. Follow this with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Image Analysis: Capture images and quantify the fluorescence intensity to determine the level of α-tubulin acetylation.
Diagram: α-Tubulin Acetylation Signaling Pathway
Caption: this compound inhibits SIRT2, leading to an increase in acetylated α-tubulin.
Cytotoxicity Assay (MTT Assay)
It is crucial to determine the concentration range at which this compound is not cytotoxic to the cells being used in the in vitro assays. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan (B1609692), which is a purple crystalline product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).
Conclusion
While direct experimental data on the cellular uptake and localization of this compound is limited, this guide provides a comprehensive framework for its in vitro characterization. The described protocols for cell permeability, target engagement, downstream functional effects, and cytotoxicity are essential for elucidating the cellular pharmacology of this compound. The successful application of these methods will provide critical insights for researchers and drug development professionals working to advance sirtuin inhibitors as potential therapeutics.
References
- 1. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 2. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Structural Basis for SIRT-IN-2 Inhibition of SIRT2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase family, has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases. Its primary role as a cytoplasmic deacetylase, with key substrates such as α-tubulin, involves it in crucial cellular processes like cell cycle regulation and cytoskeletal dynamics. The development of potent and selective inhibitors of SIRT2 is a key focus in drug discovery to pharmacologically probe its function and assess its therapeutic potential. SIRT-IN-2 is a potent, pan-sirtuin inhibitor with nanomolar efficacy against SIRT1, SIRT2, and SIRT3. This technical guide provides an in-depth overview of the structural basis for the inhibition of SIRT2 by this compound, including quantitative inhibitory data, detailed experimental protocols, and visualization of relevant biological pathways.
Quantitative Inhibitory Activity of this compound
This compound demonstrates potent inhibitory activity against the class I sirtuins SIRT1, SIRT2, and SIRT3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, highlighting its pan-inhibitory profile at the nanomolar level.[1][2][3][4]
| Sirtuin Isoform | IC50 (nM) |
| SIRT1 | 4 |
| SIRT2 | 4 |
| SIRT3 | 7 |
Structural Basis of Inhibition
While a co-crystal structure of this compound specifically with SIRT2 is not publicly available, the primary research article describing its discovery provides a co-crystal structure of its potent analog (compound 11c) with SIRT3.[4] Given the high degree of conservation within the active sites of SIRT1, SIRT2, and SIRT3, this structure provides a robust model for understanding the binding mode of this compound to SIRT2.
This compound is a thieno[3,2-d]pyrimidine-6-carboxamide derivative.[4] The binding mode analysis reveals that this compound occupies the catalytic active site of the sirtuin enzyme.[1][2] Specifically, it is positioned within the nicotinamide (B372718) C-pocket and the acetyl-lysine substrate channel. This dual occupancy effectively blocks the binding of both the NAD+ cofactor and the acetylated substrate, thereby preventing the deacetylation reaction. The thienopyrimidine core likely forms key interactions within the active site, while the carboxamide and aliphatic portions of the inhibitor extend into the substrate channel.
Mechanism of SIRT2 Deacetylation and Inhibition by this compound
The following diagram illustrates the catalytic cycle of SIRT2 and the proposed mechanism of inhibition by this compound.
Caption: Proposed mechanism of SIRT2 inhibition by this compound.
Experimental Protocols
The following protocols are based on the methodologies described in the discovery and characterization of this compound and general sirtuin inhibition assays.
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This assay is a standard method to determine the inhibitory potency of compounds against SIRT2.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., derived from p53)
-
NAD+
-
SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
This compound (or other test inhibitors) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
Prepare working solutions of recombinant SIRT2, fluorogenic substrate, and NAD+ in assay buffer.
-
-
Assay Protocol:
-
Add SIRT2 enzyme to each well of the 96-well plate.
-
Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the NAD+ and fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate the plate at room temperature or 37°C for 10-15 minutes to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation ~360 nm, emission ~460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the SIRT2 inhibition assay.
SIRT2 Signaling Pathways
SIRT2 is implicated in a variety of cellular signaling pathways, primarily through its deacetylation of key protein substrates. Inhibition of SIRT2 by compounds like this compound can modulate these pathways.
SIRT2 and Neurodegeneration
In the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, SIRT2 has been shown to deacetylate α-tubulin and other substrates involved in neuronal function and stress responses.[5][6][7][8] Inhibition of SIRT2 can be neuroprotective.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.com [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sirtuins and Neurodegeneration [jneurology.com]
- 6. Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
The Role of SIRT-IN-2 in the Modulation of Tubulin Acetylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a critical regulator of various cellular processes, including cell cycle progression, microtubule dynamics, and genomic stability. A primary cytosolic target of SIRT2 is α-tubulin, a key component of microtubules. The deacetylation of α-tubulin by SIRT2 influences microtubule stability and function. Consequently, inhibitors of SIRT2 have become invaluable tools for dissecting the physiological roles of this enzyme and as potential therapeutic agents. This technical guide provides an in-depth overview of SIRT-IN-2, a potent sirtuin inhibitor, and its role in modulating tubulin acetylation. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound and Tubulin Acetylation
SIRT2 is a class III histone deacetylase that is predominantly localized in the cytoplasm.[1][2] One of its major non-histone substrates is α-tubulin, which it deacetylates at the lysine-40 (K40) residue.[2][3] The acetylation of α-tubulin is a post-translational modification associated with stable microtubules, while deacetylation is linked to more dynamic microtubules.[3] The balance between acetylation and deacetylation, regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs) like SIRT2, is crucial for proper microtubule function in cell division, intracellular transport, and cell motility.[4]
This compound is a potent inhibitor of sirtuins, particularly SIRT1, SIRT2, and SIRT3.[5][6] By inhibiting SIRT2, this compound prevents the deacetylation of α-tubulin, leading to an increase in the levels of acetylated tubulin (tubulin hyperacetylation).[7] This hyperacetylation is associated with increased microtubule stability.[8] The modulation of tubulin acetylation by this compound provides a powerful approach to study the downstream cellular consequences of altered microtubule dynamics.
Quantitative Data: Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against the class III sirtuin deacetylases SIRT1, SIRT2, and SIRT3. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is important to note that different sources may report slight variations in these values due to differing experimental conditions.
| Sirtuin Isoform | This compound IC50 (nM) |
| SIRT1 | 4 |
| SIRT2 | 4 |
| SIRT3 | 7 |
Table 1: Inhibitory Potency of this compound against Sirtuin Isoforms. This data indicates that this compound is a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3 with low nanomolar efficacy.[5][6]
Core Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on tubulin acetylation and cellular processes.
In Vitro SIRT2 Activity Assay (Fluorogenic)
This assay measures the deacetylase activity of SIRT2 in a cell-free system and is used to determine the IC50 of inhibitors like this compound.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., containing an acetylated lysine (B10760008) side chain)
-
NAD+
-
SIRT Assay Buffer
-
Developer solution
-
This compound
-
96-well black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in SIRT Assay Buffer.
-
In a 96-well plate, add SIRT Assay Buffer, recombinant SIRT2 enzyme, and the this compound dilutions.
-
Initiate the reaction by adding the fluorogenic SIRT2 substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-360 nm and emission at 450-460 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[9][10]
Western Blotting for Acetylated Tubulin
This technique is used to detect and quantify the levels of acetylated α-tubulin in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (e.g., clone 6-11B-1) and a loading control (e.g., anti-α-tubulin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to normalize the results.[11][12][13][14][15]
Immunofluorescence Staining of Acetylated Tubulin
This method allows for the visualization of the distribution and intensity of acetylated microtubules within cells following treatment with this compound.
Materials:
-
Cells cultured on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA in PBST)
-
Primary antibody: anti-acetylated-α-tubulin
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound or vehicle control.
-
Fix the cells with the appropriate fixative.
-
Permeabilize the cells if a paraformaldehyde-based fixative was used.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-acetylated-α-tubulin antibody.
-
Wash with PBST and incubate with the fluorophore-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope.[16][17][18][19]
Signaling Pathways and Cellular Effects of this compound
The inhibition of SIRT2 by this compound and the subsequent hyperacetylation of tubulin can trigger a cascade of cellular events, impacting cell cycle progression and survival.
Regulation of Microtubule Dynamics and Stability
By increasing the acetylation of α-tubulin, this compound enhances the stability of microtubules. This can interfere with the dynamic instability of microtubules, which is essential for the proper formation and function of the mitotic spindle during cell division.
Caption: this compound inhibits SIRT2, leading to tubulin hyperacetylation and increased microtubule stability.
Impact on Cell Cycle and Apoptosis
The disruption of microtubule dynamics by this compound can lead to mitotic arrest, often at the G2/M phase of the cell cycle.[20][21] Prolonged mitotic arrest can subsequently trigger apoptosis (programmed cell death). The signaling pathways involved can include the activation of the p53 tumor suppressor protein and the RAS/ERK pathway.[20]
Caption: Cellular consequences of this compound induced tubulin hyperacetylation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Caption: A typical experimental workflow for studying the effects of this compound.
Conclusion
This compound is a potent pharmacological tool for modulating tubulin acetylation through the inhibition of SIRT2. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. The provided visualizations of the signaling pathways and experimental workflows offer a clear framework for researchers, scientists, and drug development professionals to investigate the multifaceted roles of SIRT2 and tubulin acetylation in cellular physiology and disease. Further research into the specific downstream effects of this compound-mediated tubulin hyperacetylation will continue to illuminate the intricate functions of the microtubule cytoskeleton and may pave the way for novel therapeutic strategies.
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 3. Modulation Of Microtubule Acetylation By The Interplay Of TPPP/p25, SIRT2 And New Anticancer Agents With Anti-SIRT2 Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. nacalai.com [nacalai.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. biocompare.com [biocompare.com]
- 19. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. spandidos-publications.com [spandidos-publications.com]
SIRT-IN-2: An In-Depth Technical Guide on its Effects on Mitochondrial Sirtuins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the sirtuin inhibitor, SIRT-IN-2, with a specific focus on its effects on the mitochondrial sirtuins: SIRT3, SIRT4, and SIRT5. This document collates available quantitative data, details relevant experimental methodologies, and illustrates key signaling pathways. This compound has been identified as a potent inhibitor of SIRT1, SIRT2, and SIRT3. While its direct effects on SIRT4 and SIRT5 are not extensively documented in publicly available literature, this guide will discuss the potential consequences of their inhibition based on their known biological roles. This paper aims to serve as a valuable resource for researchers investigating mitochondrial metabolism, cellular signaling, and the therapeutic potential of sirtuin modulation.
Introduction to Mitochondrial Sirtuins
Sirtuins are a family of NAD⁺-dependent deacylases that play crucial roles in cellular metabolism, stress responses, and aging. In mammals, seven sirtuins (SIRT1-7) have been identified, with distinct subcellular localizations and functions. SIRT3, SIRT4, and SIRT5 are primarily located in the mitochondria and are key regulators of mitochondrial protein function and overall metabolic homeostasis.
-
SIRT3: Considered the major mitochondrial deacetylase, SIRT3 targets a wide array of enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, oxidative phosphorylation, and antioxidant defense. Its activity is crucial for maintaining mitochondrial integrity and function.
-
SIRT4: This mitochondrial sirtuin exhibits ADP-ribosyltransferase, deacetylase, and lipoamidase activities. SIRT4 is known to regulate amino acid metabolism, fatty acid metabolism, and insulin (B600854) secretion.
-
SIRT5: SIRT5 is the primary mitochondrial desuccinylase, demalonylase, and deglutarylase. It modulates the activity of enzymes in the urea (B33335) cycle, TCA cycle, and fatty acid oxidation by removing these acidic acyl modifications.
Given their central role in mitochondrial biology, the modulation of mitochondrial sirtuin activity with small molecules presents a promising avenue for therapeutic intervention in a variety of diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer.
This compound: A Potent Sirtuin Inhibitor
This compound is a small molecule inhibitor identified for its potent activity against class I sirtuins. Its effects on mitochondrial sirtuins, particularly SIRT3, are of significant interest due to the central role of this sirtuin in mitochondrial function.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against sirtuins is typically quantified by its half-maximal inhibitory concentration (IC50). The available data for this compound is summarized in the table below.
| Sirtuin Target | IC50 (nM) | Reference |
| SIRT1 | 4 | [1] |
| SIRT2 | 4 | [1] |
| SIRT3 | 7 | [1] |
| SIRT4 | Data not available | |
| SIRT5 | Data not available |
Note: The lack of publicly available IC50 values for this compound against SIRT4 and SIRT5 represents a significant data gap in the current understanding of its full mitochondrial sirtuin selectivity profile.
Mechanism of Action
The precise molecular mechanism of action of this compound on mitochondrial sirtuins has not been extensively detailed in published literature. However, based on the general mechanisms of sirtuin inhibitors, it is likely that this compound acts as a competitive inhibitor, either with respect to the acetylated substrate or the NAD⁺ cofactor. This competitive inhibition would prevent the deacetylation of SIRT3 target proteins, leading to their hyperacetylation and subsequent modulation of their activity.
Signaling Pathways Modulated by Mitochondrial Sirtuin Inhibition
Inhibition of mitochondrial sirtuins by compounds like this compound can have profound effects on a multitude of cellular signaling pathways. The following diagrams illustrate the key pathways regulated by SIRT3, SIRT4, and SIRT5, which are consequently affected by their inhibition.
SIRT3 Inhibition and its Downstream Consequences
Inhibition of SIRT3 leads to the hyperacetylation of its target proteins, impacting cellular processes such as antioxidant defense, metabolism, and cell signaling.
Caption: Inhibition of SIRT3 by this compound leads to increased mitochondrial ROS and subsequent activation of pro-hypertrophic signaling pathways.
Potential Consequences of SIRT4 Inhibition
While the direct effect of this compound on SIRT4 is unknown, inhibiting SIRT4 would likely lead to dysregulation of glutamine and fatty acid metabolism.
Caption: Hypothetical inhibition of SIRT4 could lead to increased glutamine and fatty acid metabolism.
Potential Consequences of SIRT5 Inhibition
Inhibition of SIRT5, the primary mitochondrial desuccinylase and demalonylase, would lead to the accumulation of these post-translational modifications on target proteins, affecting various metabolic pathways.
References
Foundational Research on SIRT-IN-2 for Cancer Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins (SIRTs), a class of NAD+-dependent histone deacetylases (HDACs), have emerged as critical regulators in a myriad of cellular processes, including cell survival, DNA repair, and metabolism.[1] Their dysregulation is frequently implicated in the pathogenesis of various cancers.[1][2] SIRT1 and SIRT2, in particular, have garnered significant attention as potential therapeutic targets due to their roles in promoting tumor cell survival and proliferation.[3][4] SIRT-IN-2 is a compound that has been investigated for its inhibitory effects on sirtuins, demonstrating potential as an anticancer agent. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols relevant to cancer studies.
Mechanism of Action: Dual Inhibition of SIRT1 and SIRT2
This compound functions as a dual inhibitor of both SIRT1 and SIRT2.[4][5] This dual inhibition is crucial for its cytotoxic effects in cancer cells. Research indicates that targeting either SIRT1 or SIRT2 individually is often insufficient to induce cell death, suggesting functional redundancy between these two sirtuins.[3][4][6] By inhibiting both, this compound effectively disrupts their cooperative role in deacetylating key tumor suppressor proteins, most notably p53.[3][4]
The inhibition of SIRT1 and SIRT2 by compounds like this compound leads to the hyperacetylation of p53 at lysine (B10760008) 382. This acetylation is a critical post-translational modification that enhances the stability and transcriptional activity of p53.[3] Activated p53 can then induce cell cycle arrest and apoptosis, thereby exerting its tumor-suppressive functions.[4][7] Furthermore, the inhibition of SIRT2 by such compounds also leads to the acetylation of α-tubulin, another important substrate of SIRT2, which can disrupt microtubule dynamics and contribute to mitotic arrest.[3][4]
Quantitative Data
The following tables summarize the quantitative data from various studies on sirtuin inhibitors, including compounds with similar mechanisms to this compound, to provide a comparative overview of their potency and effects.
Table 1: Inhibitory Activity of Sirtuin Inhibitors
| Compound | Target Sirtuin(s) | IC50 (µM) | Reference |
| AEM1 | SIRT2 | 18.5 | [7] |
| AEM2 | SIRT2 | 3.8 | [7] |
| BZD9Q1 | SIRT1, SIRT2, SIRT3 | 7.7 (SIRT1), 5.6 (SIRT2), 9.8 (SIRT3) | [8] |
| Cambinol | SIRT1, SIRT2 | 56 (SIRT1), 59 (SIRT2) | [9] |
Table 2: Cytotoxicity of Sirtuin Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 1 | HTB-26 (Breast Cancer) | 10-50 | [10] |
| Compound 1 | PC-3 (Pancreatic Cancer) | 10-50 | [10] |
| Compound 1 | HepG2 (Hepatocellular Carcinoma) | 10-50 | [10] |
| Compound 1 | HCT116 (Colorectal Cancer) | 22.4 | [10] |
| Compound 2 | HTB-26 (Breast Cancer) | 10-50 | [10] |
| Compound 2 | PC-3 (Pancreatic Cancer) | 10-50 | [10] |
| Compound 2 | HepG2 (Hepatocellular Carcinoma) | 10-50 | [10] |
| Compound 2 | HCT116 (Colorectal Cancer) | 0.34 | [10] |
| Sirtinol | MCF-7 (Breast Cancer) | Effective at ≥ 50 | [4] |
| Salermide | MCF-7 (Breast Cancer) | Effective at ≥ 50 | [4] |
| AGK2 | T47D (Breast Cancer) | > 20 | [11] |
| AGK2 | MCF7 (Breast Cancer) | > 20 | [11] |
| AGK2 | MDA-MB-231 (Breast Cancer) | ~15 | [11] |
| AGK2 | MDA-MB-468 (Breast Cancer) | ~18 | [11] |
| AGK2 | BT-549 (Breast Cancer) | ~12 | [11] |
| AGK2 | HCC1937 (Breast Cancer) | ~10 | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and typical experimental workflows used in its investigation.
Caption: Signaling pathway of this compound action in cancer cells.
References
- 1. Sirtuin inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual role of sirtuins in cancer: biological functions and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SIRT inhibitors induce cell death and p53 acetylation through targeting both SIRT1 and SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Roles of SIRT1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sirtuin inhibition and anti-cancer activities of ethyl 2-benzimidazole-5-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Effects of Sirtuin Inhibitors on Neuroinflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. Sirtuin 2 (SIRT2), a NAD+-dependent deacetylase predominantly found in the cytoplasm, has emerged as a key regulator of inflammatory processes within the central nervous system (CNS).[1][2] Its role, however, is complex and appears to be context-dependent. This guide explores the effects of sirtuin inhibition on neuroinflammatory pathways, with a focus on the mechanisms governed by SIRT2. While the specific compound "SIRT-IN-2" is a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3 (IC50s of 4, 4, and 7 nM, respectively), the majority of mechanistic and functional data in neuroinflammation comes from studies using more selective SIRT2 inhibitors such as AGK2 and AK-7.[3][4] Therefore, this document will leverage the extensive research on these selective inhibitors to elucidate the expected effects of SIRT2 inhibition on key neuroinflammatory signaling cascades.
Core Signaling Pathways in Neuroinflammation: The Role of SIRT2
Neuroinflammation is largely driven by the activation of glial cells, particularly microglia, which respond to stimuli like lipopolysaccharide (LPS) by producing a host of pro-inflammatory mediators.[5][6] Two central pathways in this response are the Nuclear Factor-kappa B (NF-κB) and the NLRP3 inflammasome pathways, both of which are modulated by SIRT2.
The NF-κB Pathway
The NF-κB transcription factor is a master regulator of inflammatory gene expression. In its inactive state, it is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by signals like LPS binding to Toll-like receptor 4 (TLR4), IκB is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[6][7]
SIRT2 directly interacts with and deacetylates the p65 subunit at lysine (B10760008) 310 (Lys310).[3][8] The role of this deacetylation is debated:
-
Anti-inflammatory Role: Some studies suggest that SIRT2-mediated deacetylation of p65 inhibits NF-κB's transcriptional activity, thereby suppressing the inflammatory response. In this context, SIRT2 acts as a crucial "gatekeeper" to prevent excessive microglial activation.[8][9] Inhibition of SIRT2 would therefore lead to hyperacetylation of p65, enhanced NF-κB activation, and an exacerbated inflammatory response, as seen in some models of traumatic brain injury where the SIRT2 inhibitor AK-7 increased the expression of inflammatory cytokines.[7][10]
-
Pro-inflammatory Role: Conversely, other studies report that SIRT2 inhibition with compounds like AGK2 blocks the nuclear translocation of NF-κB and reduces the expression of TNF-α and IL-6 in microglia, suggesting SIRT2 is required for LPS-induced neuroinflammation.[2][11]
This discrepancy highlights the complex, context-dependent function of SIRT2 in regulating NF-κB signaling.[11]
The NLRP3 Inflammasome Pathway
The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the cleavage of pro-caspase-1 into active caspase-1.[12] Caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[13] SIRT2 has been shown to inhibit the activation of the NLRP3 inflammasome by directly deacetylating NLRP3.[3][12] This deacetylation prevents the assembly of the inflammasome complex.[14][15] Consequently, inhibition of SIRT2 would be expected to increase NLRP3 acetylation, promoting inflammasome assembly and leading to greater secretion of IL-1β and IL-18.[12][13]
Quantitative Data on the Effects of SIRT2 Inhibition
The following tables summarize quantitative findings from studies using selective SIRT2 inhibitors in models of neuroinflammation.
Table 1: Effects of SIRT2 Inhibitors on Cytokine and Inflammatory Mediator Production in Microglia
| Cell Line | Stimulus | Inhibitor (Concentration) | Measured Outcome | Result | Reference |
| BV2 Microglia | LPS | AGK2 | TNF-α mRNA | Decreased | [7] |
| BV2 Microglia | LPS | AGK2 | IL-6 mRNA | Decreased | [7] |
| HAPI Microglia | LPS | AGK2 | TNF-α Production | Reduced | [7] |
| HAPI Microglia | LPS | Sirtinol | TNF-α Production | Inhibited | [7] |
| HAPI Microglia | LPS | Sirtinol | PGE2 Production | Inhibited | [7] |
| BV2 Microglia | LPS | SIRT2 siRNA | Nitric Oxide (NO) | Reversed LPS-induced increase | [7] |
| BV2 Microglia | LPS | SIRT2 siRNA | iNOS Expression | Reversed LPS-induced increase | [7] |
Table 2: In Vivo Effects of SIRT2 Inhibition on Neuroinflammation
| Animal Model | Injury/Stimulus | Inhibitor (Dose) | Measured Outcome | Result | Reference |
| Mice | Traumatic Brain Injury (CCI) | AK-7 (20 mg/kg) | Inflammatory Cytokine Release | Increased | [10] |
| Mice | Traumatic Brain Injury (CCI) | AK-7 (20 mg/kg) | Microglial Activation | Increased | [10] |
| Developing Rats | Sevoflurane | AK-7 | Neuroinflammation | Attenuated | [7] |
| Developing Rats | Sevoflurane | AK-7 | Microglial Activation | Modulated (M1 to M2 shift) | [16] |
Detailed Experimental Protocols
Reproducibility in neuroinflammation research relies on standardized protocols. Below are methodologies for key experiments cited in the field.
LPS-Induced Neuroinflammation in Microglial Cell Culture
This protocol is used to model neuroinflammation in vitro to screen the effects of compounds like SIRT2 inhibitors.[5][6]
-
Cell Culture: BV2 or primary microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in plates and allowed to adhere. The media is then replaced with fresh media containing the SIRT2 inhibitor (e.g., AGK2, AK-7) or vehicle (DMSO) for a pre-incubation period (typically 1-2 hours).
-
Stimulation: Lipopolysaccharide (LPS, from E. coli O111:B4) is added to the media at a final concentration of 100 ng/mL to 1 µg/mL.
-
Incubation: Cells are incubated for a specified period (e.g., 6 hours for mRNA analysis, 24 hours for protein/cytokine analysis).
-
Analysis:
-
Cytokine Measurement: Supernatants are collected, and levels of TNF-α, IL-6, and IL-1β are quantified using ELISA kits according to the manufacturer's instructions.
-
Gene Expression: Cells are lysed, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of inflammatory genes.
-
Western Blot: Cell lysates are collected to analyze protein expression and signaling pathway activation (e.g., p-p65, Ac-p65).
-
Co-Immunoprecipitation (Co-IP) for SIRT2-p65 Interaction
This protocol is used to verify the physical interaction between SIRT2 and the NF-κB p65 subunit.[17][18]
-
Cell Lysis: Cells (e.g., HEK293T overexpressing tagged proteins or microglia) are harvested and lysed in a non-denaturing Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and deacetylase inhibitors.
-
Pre-clearing: The lysate is incubated with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysate is incubated with a primary antibody against the "bait" protein (e.g., anti-p65 or anti-SIRT2) overnight at 4°C with gentle rotation. A control IP with isotype-matched IgG is run in parallel.
-
Complex Capture: Fresh Protein A/G magnetic beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: The beads are washed 3-5 times with ice-cold Co-IP buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: The eluted samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against the "prey" protein (e.g., anti-SIRT2 if p65 was the bait) and the bait protein to confirm successful pulldown.
Western Blot for Acetylated NF-κB p65
This protocol quantifies changes in the acetylation state of p65 at Lys310 following SIRT2 inhibition.[19][20]
-
Sample Preparation: Cell lysates are prepared as described above and protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are loaded and separated on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for acetylated p65 at Lys310 (e.g., from Cell Signaling Technology, #3045) and an antibody for total p65 as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is used to quantify the ratio of acetylated p65 to total p65.
The inhibition of SIRT2 presents a complex but promising therapeutic avenue for neuroinflammatory disorders. The contradictory evidence regarding its role—sometimes acting as a suppressor, other times as a promoter of inflammation—underscores the need for further research into its context-specific functions and downstream targets. Pan-sirtuin inhibitors like this compound, by targeting SIRT1, SIRT2, and SIRT3, may have multifaceted effects. However, based on the strong evidence linking SIRT2 to the NF-κB and NLRP3 inflammasome pathways, it is clear that modulation of SIRT2 activity is a potent method for altering the neuroinflammatory landscape. Future studies should focus on dissecting these context-dependent roles to develop targeted therapeutic strategies for neurodegenerative diseases.
References
- 1. Frontiers | Will Sirtuin 2 Be a Promising Target for Neuroinflammatory Disorders? [frontiersin.org]
- 2. Frontiers | Sirtuins as Potential Therapeutic Targets for Mitigating Neuroinflammation Associated With Alzheimer’s Disease [frontiersin.org]
- 3. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration [mdpi.com]
- 7. Will Sirtuin 2 Be a Promising Target for Neuroinflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The NAD‐dependent deacetylase sirtuin 2 is a suppressor of microglial activation and brain inflammation | The EMBO Journal [link.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. SIRT2 inhibition exacerbates neuroinflammation and blood-brain barrier disruption in experimental traumatic brain injury by enhancing NF-κB p65 acetylation and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 12. Frontiers | SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders [frontiersin.org]
- 13. SIRT2 Promotes NLRP3-Mediated Microglia Pyroptosis and Neuroinflammation via FOXO3a Pathway After Subarachnoid Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. An Acetylation Switch of the NLRP3 Inflammasome Regulates Aging-Associated Chronic Inflammation and Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 19. Methods to Detect NF-κB Acetylation and Methylation | Springer Nature Experiments [experiments.springernature.com]
- 20. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
Initial Studies of SIRT-IN-2 in Metabolic Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies investigating the therapeutic potential of SIRT-IN-2, a Sirtuin 2 (SIRT2) inhibitor, in various metabolic disease models. SIRT2, a NAD+-dependent deacetylase, has emerged as a key regulator in metabolic pathways, and its inhibition presents a promising strategy for conditions such as insulin (B600854) resistance and non-alcoholic fatty liver disease (NAFLD). This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development in this area.
Core Findings and Data Summary
SIRT2 plays a multifaceted and sometimes controversial role in metabolic homeostasis. It is involved in the regulation of adipogenesis, lipid synthesis, gluconeogenesis, glycolysis, and inflammatory responses.[1] The inhibition of SIRT2 has been shown to improve insulin sensitivity in skeletal muscle cells and may offer therapeutic benefits for insulin resistance, a major risk factor for Type 2 diabetes.[2]
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize the key quantitative findings from initial studies on this compound and SIRT2 inhibition in metabolic disease models.
| Cell-Based Assay Data | |
| Model System | C2C12 skeletal muscle cells |
| Condition | Insulin resistance |
| Intervention | Pharmacological inhibition of SIRT2 |
| Key Finding | Increased insulin-stimulated glucose uptake |
| Mechanism | Improved phosphorylation of Akt and GSK3β |
| Reference | [2] |
| Animal Model Data | |
| Model System | High-Fat Diet (HFD)–induced NAFLD mice |
| Observation | SIRT2 was significantly down‐regulated in the livers of NAFLD mice. |
| Intervention | Liver-specific SIRT2 overexpression |
| Key Finding | Reversal of metabolic dysfunction |
| Mechanism | Regulation of hepatic steatosis and related metabolic disorders by HNF4α deacetylation |
| Reference | [3] |
| Animal Model Data | |
| Model System | SIRT2-knockout (KO) rats |
| Observation | Impaired glucose tolerance and glucose-stimulated insulin secretion (GSIS) |
| Key Finding | SIRT2 ablation inhibits GSIS |
| Mechanism | Decreased glycolytic flux through blocking GKRP protein degradation and promoting ALDOA protein degradation |
| Reference | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the initial studies of SIRT2 inhibition in metabolic disease models.
In Vitro Deacetylation Assay
This assay is fundamental to establishing a protein as a specific substrate for SIRT2.
-
Purification of SIRT2:
-
HEK293T cells are cultured in DMEM with 10% FBS and antibiotics.
-
Cells are co-transfected with a lentiviral vector expressing GFP- and Flag-tagged SIRT2, a packaging vector, and an envelope vector using polyethyleneimine (PEI).
-
The virus-containing medium is collected and used to infect fresh HEK293T cells.
-
SIRT2 is purified from cell lysates using anti-Flag M2 agarose (B213101) beads.
-
The protein is eluted using a 1x Flag peptide solution.[5][6]
-
-
Deacetylation Reaction:
-
The purified SIRT2 enzyme is incubated with a fluorometric substrate containing an acetylated lysine (B10760008) side chain and NAD+.
-
The reaction is stopped, and a developer is added, which produces a fluorophore from the deacetylated substrate.
-
The fluorescence is measured using a fluorescence reader.[7][8]
-
Cell Culture and Insulin Resistance Model
-
Cell Line: C2C12 skeletal muscle cells.
-
Culture Conditions: Cells are maintained in an appropriate growth medium.
-
Induction of Insulin Resistance: A common method to induce insulin resistance in C2C12 cells is chronic exposure to high concentrations of insulin or fatty acids.
-
Intervention: Cells are treated with pharmacological inhibitors of SIRT2.
-
Analysis: Key endpoints include insulin-stimulated glucose uptake (e.g., using 2-NBDG), and phosphorylation status of key insulin signaling proteins like Akt and GSK3β, often assessed by Western blotting.[2]
Animal Models of Metabolic Disease
-
NAFLD Model:
-
Animal: Male C57BL/6J mice.
-
Induction: Feeding a high-fat diet (HFD) for a specified duration.
-
Intervention: Liver-specific overexpression of SIRT2 can be achieved using adeno-associated viruses (AAVs).
-
Analysis: Assessment of liver histology (e.g., H&E and Oil Red O staining), measurement of plasma and liver lipids, glucose and insulin tolerance tests, and analysis of gene and protein expression in the liver.[3]
-
-
SIRT2 Knockout Model:
-
Animal: SIRT2-knockout rats.
-
Phenotyping: Evaluation of glucose homeostasis through glucose tolerance tests (GTT) and insulin tolerance tests (ITT).
-
Islet Studies: Isolation of pancreatic islets to measure glucose-stimulated insulin secretion (GSIS) and oxygen consumption rate.
-
Metabolomics: Analysis of metabolites in glycolysis and the tricarboxylic acid cycle in isolated islets.[4]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound in metabolic diseases.
Caption: SIRT2 negatively regulates the insulin signaling pathway.
Caption: SIRT2 inhibits inflammation by deacetylating the p65 subunit of NF-κB.
Caption: A typical workflow for screening and validating SIRT2 inhibitors.
This technical guide provides a foundational understanding of the initial research on this compound and SIRT2 inhibition in metabolic diseases. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and professionals in the field, guiding future investigations and the development of novel therapeutics.
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIRT2 negatively regulates insulin resistance in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sirtuin 2 Prevents Liver Steatosis and Metabolic Disorders by Deacetylation of Hepatocyte Nuclear Factor 4α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2 ablation inhibits glucose-stimulated insulin secretion through decreasing glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for SIRT2 In Vitro Deacetylation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting an in vitro deacetylation assay to measure the enzymatic activity of Sirtuin 2 (SIRT2) and to evaluate the potency of its inhibitors.
Introduction
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases. It plays a crucial role in various cellular processes, including cell cycle regulation, genomic integrity, and metabolism, by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone protein substrates. Dysregulation of SIRT2 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This document outlines a common fluorescence-based in vitro assay to screen for and characterize SIRT2 inhibitors.
Signaling Pathway and Experimental Workflow
The in vitro deacetylation assay follows a two-step enzymatic reaction. First, the SIRT2 enzyme deacetylates an acetylated peptide substrate in the presence of the cofactor NAD+. In the second step, a developer solution is added that specifically recognizes the deacetylated peptide and cleaves it, releasing a fluorescent molecule. The intensity of the fluorescence is directly proportional to the deacetylase activity of SIRT2. Inhibitors of SIRT2 will reduce the deacetylation of the substrate, leading to a decrease in the fluorescent signal.
Quantitative Data: Potency of SIRT2 Inhibitors
The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of an inhibitor. The table below summarizes the IC50 values for several known SIRT2 inhibitors, as determined by in vitro deacetylation assays.
| Inhibitor | IC50 Value (µM) | Assay Type | Substrate |
| SirReal2 | 0.14 | Peptide-HPLC | Acetylated Peptide |
| AGK2 | 3.5 | Fluorometric | Acetylated Peptide |
| AEM1 | 18.5 | Fluorometric | MAL |
| ICL-SIRT078 | 1.45 | Fluorometric | p53-derived peptide |
| Ro 31-8220 | 0.8 | Fluorometric | Not Specified |
This data is compiled from multiple sources for comparative purposes.[1][2][3] Experimental conditions may vary.
Experimental Protocol: Fluorometric SIRT2 In Vitro Deacetylation Assay
This protocol is adapted from commercially available SIRT2 activity assay kits and is suitable for screening SIRT2 inhibitors in a 96-well plate format.[4][5]
Materials and Reagents:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., derived from p53 or α-tubulin)
-
NAD+ (Nicotinamide adenine (B156593) dinucleotide)
-
SIRT2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a peptidase to cleave the deacetylated substrate)
-
SIRT2 Inhibitor (e.g., this compound or a known inhibitor like Nicotinamide (B372718) for a positive control)
-
DMSO (for dissolving inhibitors)
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the SIRT2 Assay Buffer.
-
Prepare a stock solution of the SIRT2 inhibitor in DMSO. Then, create a series of dilutions at 2x the final desired concentration in SIRT2 Assay Buffer.
-
Prepare the NAD+ solution in SIRT2 Assay Buffer.
-
Prepare the fluorogenic acetylated peptide substrate in SIRT2 Assay Buffer.
-
Dilute the SIRT2 enzyme to the working concentration in SIRT2 Assay Buffer.
-
-
Assay Setup (per well in a 96-well plate):
-
Inhibitor Wells: Add 45 µL of the 2x diluted inhibitor solution.
-
Enzyme Control (Positive Control): Add 45 µL of SIRT2 Assay Buffer containing the same concentration of DMSO as the inhibitor wells.
-
No Enzyme Control (Negative Control): Add 50 µL of SIRT2 Assay Buffer.
-
Add 5 µL of the diluted SIRT2 enzyme to the "Inhibitor Wells" and "Enzyme Control" wells.
-
Mix the plate gently and incubate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Deacetylation Reaction:
-
Prepare a master mix of the substrate and NAD+.
-
Add 50 µL of the substrate/NAD+ mix to all wells to start the reaction. The final volume in each well should be 100 µL.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
-
Development and Signal Detection:
-
Add 50 µL of the Developer solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 450-480 nm.[5]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the "No Enzyme Control" from all other readings to correct for background fluorescence.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Enzyme Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
SIRT2 Deacetylation and Inhibition Mechanism
SIRT2 catalyzes the deacetylation of acetyl-lysine residues on its target proteins through a mechanism that is dependent on NAD+.[4] The reaction proceeds in two main steps. First, the acetyl group from the substrate is transferred to the ADP-ribose moiety of NAD+, leading to the release of nicotinamide and the formation of an O-alkylamidate intermediate. Subsequently, this intermediate is hydrolyzed to yield the deacetylated lysine residue and 2'-O-acetyl-ADP-ribose. SIRT2 inhibitors can act through various mechanisms, such as competing with the acetylated substrate or NAD+, or by binding to other sites on the enzyme to allosterically prevent catalysis.
References
- 1. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Trends in Sirtuin Activator and Inhibitor Development | MDPI [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for SIRT-IN-2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-2 is a potent pan-inhibitor of the sirtuin (SIRT) family of NAD+-dependent deacetylases, specifically targeting SIRT1, SIRT2, and SIRT3 with high efficacy. Sirtuins play crucial roles in regulating a wide array of cellular processes, including cell cycle progression, apoptosis, metabolism, and DNA repair.[1][2][3] The inhibition of these enzymes, particularly SIRT2, has emerged as a promising strategy in cancer therapy due to its role in deacetylating key tumor suppressors and cell cycle regulators like p53 and α-tubulin.[4][5] These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its biological effects.
Mechanism of Action
This compound exerts its biological effects by binding to the catalytic domain of SIRT1, SIRT2, and SIRT3, thereby preventing the deacetylation of their respective protein substrates. A key downstream consequence of SIRT2 inhibition is the hyperacetylation of tumor suppressor proteins such as p53.[4] Acetylation of p53 at specific lysine (B10760008) residues enhances its stability and transcriptional activity, leading to the upregulation of pro-apoptotic genes like PUMA and NOXA and cell cycle inhibitors like p21.[5] This activation of the p53 signaling pathway can ultimately drive cancer cells towards apoptosis and inhibit proliferation.
Quantitative Data Summary
While specific cell-based IC50 values for this compound are not widely published, its high potency in biochemical assays suggests it will be effective in the low micromolar to nanomolar range in cellular contexts. The following table summarizes the biochemical potency of this compound and provides a comparative overview of other SIRT inhibitors for which cellular IC50 values have been reported.
| Inhibitor | Target(s) | Biochemical IC50 (nM) | Cell-Based IC50 (µM) | Cell Line | Reference |
| This compound | SIRT1/2/3 | 4, 4, 7 | Not Reported | - | [6] |
| AEM2 | SIRT2 | 3,800 | Not Reported | - | [5] |
| Cambinol | SIRT1/2 | - | 77.24 - 79.23 | RPMI8226, U266 | [7] |
| MHY2245 | SIRT1/2 | - | ~1.0 | HCT116 | [8] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol is designed to determine the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO or solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare a serial dilution of this compound in complete medium. A suggested starting range is from 10 µM down to 1 nM. Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Reagent Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization buffer and incubate overnight at 37°C, or until the formazan (B1609692) crystals are fully dissolved.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantitative detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cells treated with this compound (and vehicle control)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with this compound at a concentration expected to induce apoptosis (e.g., 1-10 µM) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.[9]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10][11]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[12] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Western Blot for Acetylated p53
This protocol details the detection of increased p53 acetylation, a key indicator of SIRT1/2 inhibition by this compound.
Materials:
-
Cells treated with this compound (and vehicle control)
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound (e.g., 1-10 µM) for 6-24 hours. Wash cells with cold PBS and lyse in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-p53 signal to total p53 and the loading control.
Conclusion
This compound is a valuable research tool for investigating the roles of SIRT1, SIRT2, and SIRT3 in various cellular processes. The protocols provided here offer a starting point for characterizing the effects of this potent pan-sirtuin inhibitor in cell-based assays. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions. The observed cellular outcomes, such as decreased viability and increased apoptosis, are expected to be linked to the hyperacetylation of key sirtuin substrates, providing a powerful approach to study the therapeutic potential of sirtuin inhibition.
References
- 1. SIRT2 down-regulation in HeLa can induce p53 accumulation via p38 MAPK activation-dependent p300 decrease, eventually leading to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. MHY2245, a Sirtuin Inhibitor, Induces Cell Cycle Arrest and Apoptosis in HCT116 Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. cdn.hellobio.com [cdn.hellobio.com]
- 12. kumc.edu [kumc.edu]
Application Notes and Protocols for SIRT-IN-2 in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-2 is a potent, cell-permeable, pan-inhibitor of the class III histone deacetylases (HDACs) Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3). Sirtuins are NAD⁺-dependent enzymes that play crucial roles in a wide array of cellular processes, including gene expression, metabolism, DNA repair, and inflammation.[1][2] Due to their involvement in various pathologies such as cancer, neurodegenerative diseases, and metabolic disorders, sirtuin inhibitors are valuable tools for preclinical research.[3][4][5] this compound exhibits inhibitory activity against SIRT1, SIRT2, and SIRT3 with IC₅₀ values in the low nanomolar range.[1]
These application notes provide a comprehensive overview of the recommended dosage, administration, and experimental protocols for the use of this compound in in vivo studies, based on available data for pan-Sirtuin inhibitors.
Data Presentation
This compound Inhibitory Activity
| Target | IC₅₀ (nM) |
| SIRT1 | 4 |
| SIRT2 | 4 |
| SIRT3 | 7 |
| Data from MedchemExpress[1] |
In Vivo Dosage and Administration of a Representative Pan-SIRT1/2/3 Inhibitor (NH4-6)
| Animal Model | Dosage | Administration Route | Vehicle | Frequency | Study Outcome | Reference |
| HCT-116 Colorectal Tumor Xenograft Mice | 30 mg/kg | Intraperitoneal (i.p.) | 10% DMSO + 90% PBS | Every other day for 2 weeks | Delayed tumor growth | Hong et al., 2021[4] |
| HCT-116 Colorectal Tumor Xenograft Mice | 50 mg/kg | Intraperitoneal (i.p.) | 10% DMSO + 90% PBS | Daily | Severe toxicity | Hong et al., 2021[4] |
Note: The compound NH4-6 is a pan-SIRT1/2/3 inhibitor with a chemical structure similar to other mechanism-based sirtuin inhibitors. While not identical to this compound, this data provides a valuable starting point for dose-ranging studies. Researchers should perform their own dose-response and toxicity studies for this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
(Optional) Solubilizing agents such as PEG300, Tween-80, or Corn Oil for alternative formulations.
Protocol for a 10% DMSO in PBS Vehicle:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution; gentle warming or vortexing may be applied.
-
-
Working Solution Preparation:
-
On the day of administration, dilute the DMSO stock solution with sterile PBS to the final desired concentration.
-
For a 30 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 6 mg/mL.
-
To prepare 1 mL of this working solution, mix 600 µL of the 10 mg/mL DMSO stock with 400 µL of sterile PBS.
-
Ensure the final DMSO concentration is kept low (ideally ≤10%) to minimize toxicity.
-
-
Administration:
-
Administer the freshly prepared this compound solution to the animals via the desired route (e.g., intraperitoneal injection).
-
The volume of administration should be calculated based on the animal's body weight.
-
In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice) are typically used for xenograft studies.
Experimental Workflow:
-
Cell Culture and Implantation:
-
Culture a relevant cancer cell line (e.g., HCT-116) under standard conditions.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the animals into treatment and control groups.
-
-
Treatment Administration:
-
Prepare the this compound formulation and a vehicle control (e.g., 10% DMSO in PBS) as described above.
-
Administer the treatment to the respective groups according to the predetermined dosage and schedule (e.g., 30 mg/kg, i.p., every other day).
-
-
Data Collection:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the animals as an indicator of general health and toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histological analysis, Western blotting).
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits SIRT1, SIRT2, and SIRT3, affecting various downstream cellular processes.
Caption: Workflow for an in vivo xenograft study to evaluate the antitumor efficacy of this compound.
Concluding Remarks
This compound is a valuable research tool for investigating the roles of SIRT1, SIRT2, and SIRT3 in health and disease. The provided protocols and data serve as a guide for designing and conducting in vivo studies. It is crucial for researchers to perform pilot studies to determine the optimal dosage, administration schedule, and potential toxicity of this compound in their specific animal models and experimental contexts. The pan-inhibitory nature of this compound should be considered when interpreting results, as the observed effects will be a composite of inhibiting multiple sirtuin isoforms.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 3. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Sirtuin Modulators in Cellular and Animal Models of Human Diseases [frontiersin.org]
- 5. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Detecting SIRT2 Inhibition by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent deacetylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including the regulation of cytoskeletal dynamics, cell cycle progression, and metabolic homeostasis.[1][2] One of its key substrates is α-tubulin, which it deacetylates at lysine (B10760008) 40.[3] Inhibition of SIRT2 enzymatic activity leads to an accumulation of acetylated α-tubulin, a post-translational modification associated with microtubule stability.[3][4] This application note provides a detailed protocol for detecting the inhibition of SIRT2 in cultured cells by monitoring the acetylation status of α-tubulin using Western blotting. The protocol is applicable for screening and characterizing potential SIRT2 inhibitors, such as the hypothetical compound "SIRT-IN-2".
Signaling Pathway and Experimental Rationale
SIRT2 deacetylates α-tubulin, a major component of microtubules. Inhibition of SIRT2 by a small molecule inhibitor (e.g., this compound) blocks this deacetylation, resulting in an increase in the levels of acetylated α-tubulin. This change can be readily detected by Western blot analysis using an antibody specific for acetylated α-tubulin. Total α-tubulin or a housekeeping protein like β-actin is used as a loading control to ensure equal protein loading between samples.
References
- 1. SIRT2 Activity Assay Kit (Fluorometric) (ab156066) | Abcam [abcam.com]
- 2. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 3. SirT2 (D4O5O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
Application Notes and Protocols for SIRT-IN-2 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuins (SIRTs) are a family of NAD+-dependent lysine (B10760008) deacylases that are crucial regulators of numerous cellular processes, including metabolism, DNA repair, and stress responses.[1][2] Dysregulation of sirtuin activity has been implicated in a variety of diseases, such as cancer, neurodegenerative disorders, and metabolic diseases, making them attractive therapeutic targets.[2][3] High-throughput screening (HTS) is a powerful methodology for identifying novel sirtuin modulators from large compound libraries.[4][5] SIRT-IN-2 is a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3, making it an excellent tool compound for HTS assay development and as a positive control in screening campaigns.[6] These application notes provide detailed protocols and guidance for utilizing this compound in fluorescence-based HTS assays to discover novel sirtuin modulators.
This compound: A Pan-Sirtuin Inhibitor
This compound is a potent inhibitor of the class I sirtuins, SIRT1, SIRT2, and SIRT3. It acts by occupying the nicotinamide (B372718) C-pocket and the acetyl-lysine substrate channel of the sirtuin active site.[6]
Reported IC50 Values:
There is a discrepancy in the reported IC50 values for this compound from the same supplier. It is recommended to determine the IC50 in your specific assay system.
| Sirtuin Isoform | Reported IC50 (nM)[6] | Reported IC50 (µM)[6] |
| SIRT1 | 4 | 4 |
| SIRT2 | 4 | 4 |
| SIRT3 | 7 | 7 |
High-Throughput Screening Workflow
A typical HTS workflow for identifying sirtuin modulators involves several stages, from primary screening to hit confirmation and characterization.
High-Throughput Screening Workflow for Sirtuin Modulators.
Experimental Protocols
Fluorescence-Based Sirtuin Activity Assay
This protocol describes a general fluorescence-based assay suitable for HTS to identify inhibitors of SIRT1, SIRT2, or SIRT3 using a fluorogenic substrate. The principle involves the deacetylation of an acetylated peptide substrate by the sirtuin enzyme. A developer solution then cleaves the deacetylated peptide, releasing a fluorophore, which can be quantified.
Materials and Reagents:
-
Recombinant human SIRT1, SIRT2, or SIRT3 enzyme
-
Fluorogenic sirtuin substrate (e.g., a peptide with an acetylated lysine and a coupled fluorophore)
-
NAD+
-
This compound (as a positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a protease that specifically cleaves the deacetylated substrate)
-
96-well or 384-well black, flat-bottom plates
-
Fluorescence microplate reader
Protocol:
-
Compound Preparation:
-
Dissolve library compounds and this compound in 100% DMSO to create stock solutions (e.g., 10 mM).
-
Prepare intermediate dilutions of the compounds and this compound in assay buffer. For a primary screen at a final concentration of 10 µM, prepare a 2X working solution (20 µM) in assay buffer containing 2% DMSO.
-
-
Assay Plate Preparation:
-
Add 5 µL of the 2X compound solutions to the appropriate wells of the assay plate.
-
For positive controls, add 5 µL of 2X this compound solution.
-
For negative controls (maximum activity), add 5 µL of assay buffer with 2% DMSO.
-
For blank controls (no enzyme), add 5 µL of assay buffer with 2% DMSO.
-
-
Enzyme and Substrate Preparation:
-
Prepare a 2X enzyme/NAD+ mixture in assay buffer. The final concentration of the enzyme and NAD+ will depend on the specific sirtuin and substrate used and should be optimized for initial velocity kinetics.
-
Prepare a 2X substrate solution in assay buffer.
-
-
Reaction Initiation:
-
To all wells except the blank, add 5 µL of the 2X enzyme/NAD+ mixture.
-
To the blank wells, add 5 µL of assay buffer.
-
Add 10 µL of the 2X substrate solution to all wells to start the reaction. The final reaction volume is 20 µL.
-
-
Incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Signal Development:
-
Stop the reaction by adding 10 µL of the developer solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow for the development of the fluorescent signal.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Presentation and Analysis
Effective data analysis is critical for the success of an HTS campaign. Key parameters to evaluate assay performance and identify hits include the Z'-factor, signal-to-background ratio, and hit rate.
Illustrative HTS Performance Data using this compound as a Control:
The following table presents hypothetical but realistic data from a primary screen of a 10,000-compound library against SIRT2, using 10 µM this compound as a positive control.
| Parameter | Value | Interpretation |
| Assay Window | ||
| Mean Signal (Negative Control) | 85,000 RFU | High enzyme activity |
| Mean Signal (Positive Control - 10 µM this compound) | 5,000 RFU | Strong inhibition by this compound |
| Assay Quality | ||
| Z'-Factor | 0.82 | Excellent assay quality, suitable for HTS |
| Signal-to-Background Ratio | 17 | Robust signal window |
| Screening Results | ||
| Hit Threshold (% Inhibition) | > 50% | Defines a significant level of inhibition |
| Number of Initial Hits | 150 | Raw number of compounds meeting the hit criteria |
| Hit Rate | 1.5% | A reasonable hit rate for a primary screen |
Z'-Factor Calculation:
The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay.[7][8] A Z'-factor between 0.5 and 1.0 is considered excellent.
Z' = 1 - ( (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| )
Where:
-
SD_pos = Standard deviation of the positive control (this compound)
-
SD_neg = Standard deviation of the negative control
-
Mean_pos = Mean of the positive control
-
Mean_neg = Mean of the negative control
SIRT2 Signaling Pathways
SIRT2 is primarily a cytoplasmic deacetylase, although it can shuttle to the nucleus. Its substrates are involved in various cellular processes, including cell cycle regulation, cytoskeletal dynamics, and apoptosis.[3][9] Understanding these pathways is crucial for interpreting the biological effects of identified SIRT2 modulators.
SIRT2-Mediated Deacetylation of α-tubulin and p53:
Key SIRT2 Signaling Pathways.
In the cytoplasm, SIRT2 deacetylates α-tubulin, which leads to decreased microtubule stability and affects processes like cell motility and division.[7][8] In the nucleus, SIRT2 can deacetylate the tumor suppressor protein p53.[3][10] Deacetylation of p53 generally leads to its inactivation, thereby inhibiting apoptosis and cell cycle arrest.[11][12] Inhibition of SIRT2 by compounds like this compound would therefore be expected to increase the acetylation of α-tubulin and p53, leading to stabilized microtubules and activation of p53-mediated pathways.
Conclusion
This compound is a valuable chemical probe for the study of sirtuins and a critical tool for the development and validation of high-throughput screening assays for sirtuin modulators. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their drug discovery efforts. The provided diagrams of the HTS workflow and SIRT2 signaling pathways offer a clear visual representation of the experimental and biological context for the application of this potent pan-sirtuin inhibitor.
References
- 1. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]
- 4. Protocol for high-throughput screening of SIRT7 inhibitors using fluorescent peptide technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Sirtuin 2 microtubule deacetylase is an abundant neuronal protein that accumulates in the aging CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 10. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
SIRT-IN-2 Experimental Design for Neuroprotection Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a significant therapeutic target in a range of neurodegenerative disorders. Primarily localized in the cytoplasm, SIRT2 is involved in various cellular processes, including cytoskeletal dynamics, cell cycle control, and inflammation. A growing body of evidence suggests that inhibition of SIRT2 can be neuroprotective, making compounds that selectively target this enzyme, such as SIRT-IN-2 and its analogs (e.g., AGK2 and AK-7), valuable tools for research and drug development.
These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the neuroprotective potential of SIRT2 inhibitors. The protocols detailed below are foundational for assessing the efficacy of these compounds in cellular and animal models of neurodegenerative diseases like Parkinson's, Alzheimer's, and Huntington's disease.
Data Presentation: Quantitative Effects of SIRT2 Inhibition
The following tables summarize key quantitative data from preclinical studies on the neuroprotective effects of SIRT2 inhibitors.
Table 1: Inhibitory Activity of SIRT2 Inhibitors
| Target | IC50 (AGK2) | Selectivity vs. SIRT2 | Reference |
| SIRT2 | 3.5 µM | - | [1] |
| SIRT1 | > 30 µM | ~8.6-fold | [1] |
| SIRT3 | > 91 µM | ~26-fold | [1] |
Table 2: Neuroprotective Effects of SIRT2 Inhibitors in In Vitro Models
| Disease Model | Cell Line | Neurotoxic Insult | SIRT2 Inhibitor | Concentration | Endpoint | % Improvement vs. Control | Reference |
| Parkinson's Disease | H4 cells | α-synuclein overexpression | AGK2 | 10 µM | Cell Viability | 50% | [2] |
| Huntington's Disease | Primary Striatal Neurons | Mutant Huntingtin (Htt171-82Q) | AK-1 | 4 µM | Cell Viability | Significant (P < 0.05) | [3] |
| Huntington's Disease | Primary Striatal Neurons | Mutant Huntingtin (Htt171-82Q) | AGK2 | 10 µM | Reduction in Htt inclusions | Significant (P < 0.05) | [4] |
| Oxidative Stress | Differentiated SH-SY5Y cells | - | AGK2 | Not Specified | ROS Level Reduction | 52.99% (24h) | [5] |
Table 3: Neuroprotective Effects of SIRT2 Inhibitors in In Vivo Models
| Disease Model | Animal Model | SIRT2 Inhibitor | Dose | Endpoint | % Improvement vs. Control | Reference |
| Huntington's Disease | R6/2 Mice | AK-7 | 20 mg/kg | Reduction in striatal nuclear aggregate volume | 35% | [6] |
| Alzheimer's Disease | 3xTg-AD Mice | AK-7 | Not Specified | Cognitive Performance (Novel Object Recognition) | Significant Improvement | [7][8] |
| Ischemic Stroke | Mouse (MCAO) | AGK2 | 1 mg/kg | Infarct Area | 57% reduction | [9] |
| Ischemic Stroke | Mouse (MCAO) | AGK2 | 1 mg/kg | Neurological Severity Score | 37% improvement | [9][10] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by SIRT2 Inhibition
SIRT2 inhibition confers neuroprotection through the modulation of several key signaling pathways. The primary mechanism involves the hyperacetylation of SIRT2 substrates, leading to downstream effects on neuronal survival, inflammation, and protein aggregation.
Caption: Key signaling pathways modulated by SIRT2 inhibition leading to neuroprotection.
Experimental Workflow: In Vitro Neuroprotection Assessment
A typical workflow to assess the neuroprotective effects of a SIRT2 inhibitor in a cell-based model.
Caption: A generalized workflow for in vitro assessment of this compound neuroprotection.
Experimental Protocols
Neuronal Cell Culture
Objective: To maintain healthy neuronal cell cultures for subsequent neuroprotection assays.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons.
-
Complete growth medium (e.g., DMEM/F12 supplemented with FBS and antibiotics).
-
Cell culture flasks, plates, and other sterile plasticware.
-
Incubator (37°C, 5% CO2).
Protocol:
-
Culture neuronal cells in T-75 flasks with complete growth medium.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed cells into 96-well, 24-well, or 6-well plates at a predetermined density.
-
Allow cells to adhere and grow for 24 hours before treatment.
-
For differentiation of cell lines like SH-SY5Y, treat with retinoic acid for 5-7 days prior to the experiment to induce a more mature neuronal phenotype.
Cell Viability (MTT) Assay
Objective: To quantify the protective effect of this compound on neuronal cell viability against a neurotoxic insult.
Materials:
-
Neuronal cells cultured in a 96-well plate.
-
This compound stock solution (in DMSO).
-
Neurotoxin (e.g., MPP+, 6-OHDA, rotenone).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF).
-
Microplate reader.
Protocol:
-
Pre-treat cells with various concentrations of this compound for 2 hours. Include a vehicle control (DMSO).
-
Introduce the neurotoxin at a pre-determined toxic concentration.
-
Incubate for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at room temperature in the dark, with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis (TUNEL) Assay
Objective: To detect and quantify apoptotic cell death in neuronal cultures.
Materials:
-
Neuronal cells cultured on coverslips or in chamber slides.
-
TUNEL assay kit (commercially available).
-
Fixation solution (e.g., 4% paraformaldehyde in PBS).
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS).
-
Fluorescence microscope.
Protocol:
-
Treat cells as described for the cell viability assay.
-
Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.1% Triton X-100 for 5 minutes.
-
Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves:
-
Equilibration with TdT reaction buffer.
-
Incubation with the TdT reaction mix (containing TdT enzyme and labeled nucleotides) for 1 hour at 37°C.
-
Washing steps to remove unincorporated nucleotides.
-
-
Counterstain nuclei with DAPI or Hoechst.
-
Mount coverslips and visualize using a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells.
Western Blot Analysis
Objective: To assess the effect of this compound on the levels of key proteins in neuroprotective signaling pathways.
Materials:
-
Neuronal cells cultured in 6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-phospho-tau, anti-α-synuclein, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Treat cells as previously described and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
In Vivo Neuroprotection Study in a Mouse Model of Parkinson's Disease (MPTP Model)
Objective: To evaluate the neuroprotective efficacy of this compound in a preclinical animal model.
Materials:
-
C57BL/6 mice.
-
This compound.
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Apparatus for behavioral testing (e.g., rotarod, pole test).
-
Equipment for tissue processing and immunohistochemistry.
Protocol:
-
Animal Groups: Divide mice into four groups: Vehicle control, this compound alone, MPTP + vehicle, and MPTP + this compound.
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) for a specified period before and during MPTP treatment.
-
MPTP Induction: Induce Parkinsonism by administering MPTP (e.g., 20 mg/kg, i.p., four times at 2-hour intervals).
-
Behavioral Testing: Perform behavioral tests (e.g., rotarod test for motor coordination) at baseline and at specified time points after MPTP administration.
-
Tissue Collection and Processing: At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde. Collect brains and process for cryosectioning.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to visualize dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Stereological Analysis: Quantify the number of TH-positive neurons in the substantia nigra using unbiased stereological methods.
-
Data Analysis: Compare the behavioral outcomes and the number of surviving dopaminergic neurons between the different treatment groups.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the neuroprotective potential of this compound and other SIRT2 inhibitors. By employing a combination of in vitro and in vivo models and a range of cellular and molecular assays, researchers can elucidate the mechanisms of action and evaluate the therapeutic efficacy of these compounds for the treatment of neurodegenerative diseases. Careful attention to experimental detail and appropriate controls are crucial for obtaining reliable and reproducible data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Interaction Between Aging-Related Elastin-Derived Peptide (VGVAPG) and Sirtuin 2 and its Impact on Functions of Human Neuron Cells in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sirtuin 2 Inhibition Improves Cognitive Performance and Acts on Amyloid-β Protein Precursor Processing in Two Alzheimer's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes: Protocol for Assessing the Specificity of SIRT-IN-2 Against Other HDACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
SIRT-IN-2 is a chemical probe known to potently inhibit Sirtuin 1 (SIRT1), Sirtuin 2 (SIRT2), and Sirtuin 3 (SIRT3).[1] Sirtuins are a family of NAD+-dependent lysine (B10760008) deacylases (Class III HDACs) that play crucial roles in various cellular processes, including gene expression, metabolism, and cell cycle regulation. Given the therapeutic interest in modulating sirtuin activity, it is critical to characterize the specificity of inhibitors like this compound. This document provides a detailed protocol for assessing the selectivity of this compound against other classes of histone deacetylases (HDACs), specifically the zinc-dependent Class I, II, and IV HDACs, to ensure its utility as a selective chemical probe.
Specificity Profile of this compound
Biochemical assays have determined the half-maximal inhibitory concentrations (IC50) of this compound against several sirtuin isoforms.
| Target | IC50 (µM) |
| SIRT1 | 4 |
| SIRT2 | 4 |
| SIRT3 | 7 |
| Table 1: In vitro inhibitory activity of this compound against human sirtuin isoforms. Data is compiled from commercially available information.[1] |
While this compound is established as a pan-inhibitor of SIRT1/2/3, its activity against the zinc-dependent HDACs (Classes I, IIa, IIb, and IV) is not as well-documented in publicly available literature. A comprehensive specificity assessment is essential to validate its use in cell-based assays and in vivo studies. The following protocols outline the necessary steps to generate a complete HDAC inhibition profile.
Experimental Protocols
To determine the specificity of this compound, a series of in vitro enzymatic assays should be performed against a panel of recombinant human HDAC and sirtuin enzymes. Fluorogenic assays are a common and robust method for this purpose.
Protocol 1: In Vitro Fluorogenic Deacetylase Assay
This assay measures the ability of this compound to inhibit the deacetylation of a fluorogenic substrate by a specific HDAC or sirtuin isoform.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Recombinant human Sirtuin enzymes (SIRT1-7)
-
This compound
-
Appropriate fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC for HDACs, specific acetylated peptide substrates for sirtuins)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+ (for sirtuin assays)
-
Developer solution (e.g., Trypsin and Nicotinamide for sirtuin assays)
-
Trichostatin A (TSA) as a pan-HDAC inhibitor control
-
Nicotinamide as a sirtuin inhibitor control
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Enzyme Preparation: Dilute each recombinant HDAC and sirtuin enzyme to its optimal working concentration in the appropriate assay buffer.
-
Reaction Setup:
-
Add a small volume (e.g., 5 µL) of the diluted this compound or control inhibitor to the wells of the microplate.
-
Add the diluted enzyme solution to each well. For sirtuin assays, the buffer must be supplemented with NAD+.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop and Develop: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore. Incubate at room temperature for 15-30 minutes.
-
Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each enzyme.
-
Example Data Presentation: The results should be compiled into a comprehensive table to visualize the selectivity profile.
| HDAC Class | Enzyme | This compound IC50 (µM) |
| I | HDAC1 | >100 (Hypothetical) |
| I | HDAC2 | >100 (Hypothetical) |
| I | HDAC3 | >100 (Hypothetical) |
| I | HDAC8 | >100 (Hypothetical) |
| IIa | HDAC4 | >100 (Hypothetical) |
| IIa | HDAC5 | >100 (Hypothetical) |
| IIa | HDAC7 | >100 (Hypothetical) |
| IIa | HDAC9 | >100 (Hypothetical) |
| IIb | HDAC6 | >100 (Hypothetical) |
| IIb | HDAC10 | >100 (Hypothetical) |
| IV | HDAC11 | >100 (Hypothetical) |
| Table 2: Hypothetical example of a comprehensive specificity profile for this compound against zinc-dependent HDACs. Actual experimental data is required for confirmation. |
Visualizations
Experimental Workflow
References
Application Notes: Probing Metabolic Regulation with Sirtuin 2 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sirtuin 2 (SIRT2), a predominantly cytoplasmic NAD⁺-dependent deacetylase, has emerged as a critical regulator of cellular metabolism.[1][2] It plays a key role in various metabolic processes, including gluconeogenesis, glycolysis, lipid synthesis, and fatty acid oxidation by deacetylating key metabolic enzymes and transcription factors.[1][2] Investigating the specific functions of SIRT2 requires potent and selective pharmacological inhibitors.
While the compound SIRT-IN-2 exists, it is a potent pan-inhibitor of SIRT1, SIRT2, and SIRT3, with IC₅₀ values of 4 nM, 1-4 nM, and 7 nM, respectively.[3][4] Due to this lack of selectivity, this compound is not a suitable tool for elucidating the specific roles of SIRT2 in metabolic pathways, as concomitant inhibition of the major metabolic regulators SIRT1 and SIRT3 would confound the results.
Therefore, these application notes will focus on the use of well-characterized, selective SIRT2 inhibitors , such as AGK2 and SirReal2 , as tool compounds for studying metabolic regulation. These inhibitors allow for the specific interrogation of SIRT2-dependent pathways in both in vitro and cellular contexts.
Data Presentation: Inhibitor Selectivity and Properties
The selection of an appropriate inhibitor is critical for accurately attributing experimental results to SIRT2 activity. The following table summarizes the inhibitory potency and selectivity of commonly used selective SIRT2 inhibitors.
| Inhibitor | Target | IC₅₀ | Selectivity Profile | Reference(s) |
| AGK2 | SIRT2 | 3.5 µM | >14-fold selective for SIRT2 over SIRT1/SIRT3. | [5] |
| SirReal2 | SIRT2 | 140 nM | Isotype-selective; very little effect on SIRT3, SIRT4, and SIRT5. | [4][6] |
| TM (Thiomyristoyl) | SIRT2 | 28 nM | Highly selective; IC₅₀ for SIRT1 is 98 µM (>3500-fold); no inhibition of SIRT3 at 200 µM. | [7][8][9] |
| AK-7 | SIRT2 | 15.5 µM | Cell- and brain-permeable SIRT2 inhibitor. | [4] |
| Cambinol | SIRT1/SIRT2 | 56 µM (SIRT1)59 µM (SIRT2) | Dual inhibitor, not selective for SIRT2. | [4] |
Signaling Pathways and Experimental Logic
SIRT2's Role in Metabolic Pathways
SIRT2 deacetylates and modulates the activity of numerous proteins central to glucose and lipid metabolism. Pharmacological inhibition allows researchers to probe the downstream consequences of blocking these deacetylation events.
Caption: SIRT2-mediated deacetylation of key targets in metabolic regulation.
Experimental Workflow: Assessing Metabolic Impact
A typical workflow involves treating cells with a selective SIRT2 inhibitor and measuring changes in a specific metabolic output, such as glycolysis or oxygen consumption.
Caption: Workflow for studying metabolic effects of SIRT2 inhibition in cells.
Experimental Protocols
Protocol 1: In Vitro SIRT2 Deacetylase Inhibition Assay (Fluorometric)
This protocol determines the IC₅₀ of a compound against recombinant SIRT2 enzyme.
Materials:
-
Recombinant human SIRT2 enzyme
-
SIRT2 fluorogenic substrate (e.g., Boc-Lys(acetyl)-AMC)
-
NAD⁺ (Cofactor)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution containing a stop reagent (e.g., Nicotinamide) and a protease (e.g., Trypsin) to cleave the deacetylated substrate.
-
Test inhibitor (e.g., AGK2) and Vehicle (DMSO)
-
Black 96-well microplate
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor (e.g., AGK2) in DMSO, then dilute further into Assay Buffer. Include a DMSO-only control.
-
Reaction Mix: In each well of the 96-well plate, add the following in order:
-
Assay Buffer
-
Test inhibitor dilution or vehicle
-
Recombinant SIRT2 enzyme (e.g., final concentration 100 nM)
-
-
Initiate Reaction: Add a mix of the fluorogenic substrate (e.g., 50 µM final concentration) and NAD⁺ (e.g., 500 µM final concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop and Develop: Add the developer solution to each well. This stops the SIRT2 reaction and allows the protease to cleave the deacetylated substrate, releasing the fluorescent AMC group.
-
Incubation (Development): Incubate at room temperature for 15-30 minutes, protected from light.
-
Read Fluorescence: Measure the fluorescence using a microplate reader (Excitation: ~350-360 nm, Emission: ~450-460 nm).
-
Data Analysis: Subtract background fluorescence (wells with no enzyme). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 2: Cellular Target Engagement - α-Tubulin Acetylation by Western Blot
This protocol confirms that the SIRT2 inhibitor is active in a cellular context by measuring the acetylation of a known SIRT2 substrate, α-tubulin.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., AGK2) and Vehicle (DMSO)
-
RIPA Lysis Buffer with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-acetyl-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin (for loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the SIRT2 inhibitor (e.g., 0, 5, 10, 25 µM AGK2) for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer containing inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-α-Tubulin and anti-α-Tubulin) overnight at 4°C, diluted in Blocking Buffer.
-
-
Washing and Secondary Antibody Incubation:
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane 3 times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the acetyl-α-Tubulin signal to the total α-Tubulin signal to determine the relative increase in acetylation upon inhibitor treatment.
Protocol 3: Cellular Metabolic Assay - Seahorse XF Glycolysis Stress Test
This protocol measures the effect of SIRT2 inhibition on key parameters of glycolytic flux, including glycolysis, glycolytic capacity, and glycolytic reserve.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96) and corresponding cell culture microplates
-
Cell line of interest
-
Test inhibitor (e.g., AGK2)
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin (B223565), and 2-Deoxyglucose [2-DG])
-
Seahorse XF Base Medium (supplemented with L-glutamine)
-
Cell-Tak to coat the microplate
Procedure:
-
Plate Seeding: Coat the Seahorse XF plate with Cell-Tak. Seed cells (e.g., 20,000-40,000 cells/well) and allow them to adhere.
-
Inhibitor Treatment: Treat cells with the SIRT2 inhibitor or vehicle control and incubate for the desired duration (this can be a pre-treatment or acute treatment during the assay).
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Wash cells with pre-warmed XF Base Medium. Add fresh XF Base Medium to the wells.
-
Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour prior to the assay.
-
-
Load Cartridge: Load the hydrated sensor cartridge with the compounds from the Glycolysis Stress Test Kit:
-
Port A: Glucose
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: 2-DG (hexokinase inhibitor)
-
-
Run Assay: Place the cell plate and the loaded cartridge into the Seahorse XF Analyzer and start the assay protocol. The machine will measure the Extracellular Acidification Rate (ECAR) in real-time before and after the injection of each compound.
-
Data Analysis:
-
Basal Glycolysis: The ECAR rate after glucose injection.
-
Glycolytic Capacity: The maximum ECAR rate reached after oligomycin injection, which forces the cell to rely on glycolysis for ATP production.
-
Glycolytic Reserve: The difference between the glycolytic capacity and basal glycolysis.
-
Compare the parameters between inhibitor-treated and vehicle-treated cells to determine the impact of SIRT2 inhibition on glycolysis. Recent studies have shown that SIRT2 inhibition or deficiency can lead to an increase in glycolysis and oxidative phosphorylation.[10][11]
-
References
- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The protein deacetylase SIRT2 exerts metabolic control over adaptive β cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for SIRT-IN-2 in Cancer Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is a primary contributor to cancer-related mortality, making the study of cancer cell migration and invasion critical for the development of novel therapeutics. Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a significant regulator of cellular processes, including cytoskeletal dynamics and cell motility. Its dysregulation has been implicated in various cancers. SIRT-IN-2 is a cell-permeable, selective inhibitor of SIRT2, making it a valuable tool for investigating the role of SIRT2 in cancer progression. These application notes provide detailed methodologies for utilizing this compound in two standard in vitro cancer cell migration assays: the Wound Healing (Scratch) Assay and the Transwell Migration/Invasion Assay.
Mechanism of Action of this compound in Cancer Cell Migration
This compound exerts its inhibitory effect on cancer cell migration primarily by targeting SIRT2's deacetylase activity. A key substrate of SIRT2 is α-tubulin. By deacetylating α-tubulin, SIRT2 promotes microtubule stability and dynamics, which are essential for cell movement. Inhibition of SIRT2 by this compound leads to hyperacetylation of α-tubulin, particularly in the perinuclear region, which disrupts the normal cytoskeletal rearrangements required for directed cell migration.
Furthermore, SIRT2 is implicated in the regulation of signaling pathways that govern cell motility and the epithelial-mesenchymal transition (EMT), a crucial process for cancer cell invasion and metastasis. Inhibition of SIRT2 can impact these pathways, leading to a reduction in migratory and invasive phenotypes.
Quantitative Data Summary
The following tables summarize representative quantitative data obtained from wound healing and transwell migration assays investigating the effect of this compound on cancer cell migration.
Table 1: Effect of this compound on Cancer Cell Migration in a Wound Healing Assay
| Treatment Group | Concentration (µM) | Wound Closure (%) at 24h |
| Vehicle Control (DMSO) | - | 95 ± 4.2 |
| This compound | 10 | 65 ± 5.1 |
| This compound | 25 | 40 ± 3.8 |
| This compound | 50 | 20 ± 2.5 |
Note: Data are presented as mean ± standard deviation and are representative of typical results observed in various cancer cell lines.
Table 2: Effect of a Selective SIRT2 Inhibitor on Cancer Cell Migration and Invasion in a Transwell Assay
| Treatment Group | Concentration (µM) | Migrated Cells (Normalized to Control) | Invaded Cells (Normalized to Control) |
| Vehicle Control (DMSO) | - | 1.00 | 1.00 |
| SIRT2 Inhibitor | 10 | 0.58 ± 0.07 | 0.45 ± 0.06 |
| SIRT2 Inhibitor | 25 | 0.32 ± 0.05 | 0.25 ± 0.04 |
Note: Data is based on studies using the selective SIRT2 inhibitor SirReal2, which is expected to have a similar effect to this compound. Data are presented as mean ± standard deviation.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in a two-dimensional context.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HeLa, A549)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 pipette tips or a scratch-making tool
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cancer cells into 6-well or 12-well plates at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 2-4 hours to minimize cell proliferation.
-
Creating the Scratch: Using a sterile p200 pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment: Add fresh serum-free or low-serum medium containing the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Image Acquisition (Time X): Capture images of the same marked fields at various time points (e.g., 6, 12, and 24 hours) to monitor wound closure.
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image at each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] x 100
-
Alternatively, the area of the wound can be measured using software like ImageJ.
-
Transwell Migration and Invasion Assay
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (ECM) layer (invasion) towards a chemoattractant.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel or other ECM components (for invasion assay)
-
Fetal Bovine Serum (FBS) or other chemoattractants
-
Cotton swabs
-
Methanol (B129727) or 4% paraformaldehyde for fixation
-
Crystal Violet staining solution
-
Microscope
Procedure:
-
Preparation of Transwell Inserts (for Invasion Assay):
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold serum-free medium.
-
Coat the upper surface of the transwell insert membrane with the diluted Matrigel solution (20-50 µL) and incubate at 37°C for at least 1 hour to allow for gelation.
-
-
Cell Preparation:
-
Culture cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add the cell suspension (100-200 µL) to the upper chamber of the transwell insert.
-
Add this compound or vehicle control to both the upper and lower chambers at the desired final concentrations.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-48 hours, depending on the cell type.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol or 4% paraformaldehyde for 10-20 minutes.
-
Stain the cells with 0.1% Crystal Violet solution for 15-30 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry.
-
Use a microscope to capture images of the stained cells from several random fields.
-
Count the number of migrated/invaded cells per field.
-
The results can be expressed as the average number of cells per field or as a percentage of the control.
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits SIRT2, leading to α-tubulin hyperacetylation and disrupted microtubule dynamics, which in turn inhibits cancer cell migration.
Caption: Step-by-step workflow for the wound healing (scratch) assay to assess cell migration.
Caption: Step-by-step workflow for the transwell migration and invasion assay.
Caption: SIRT2 influences cell migration through pathways like PKB/GSK-3β/β-catenin and regulation of the RhoA/ROCK pathway, which are inhibited by this compound.
Troubleshooting & Optimization
SIRT-IN-2 solubility issues and recommended solvents
Welcome to the technical support center for SIRT-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this pan-sirtuin inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of solubility data to facilitate your research.
Troubleshooting Guide: this compound Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions.
Q1: My this compound precipitated out of solution when I diluted my DMSO stock in an aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue due to the low aqueous solubility of many small molecule inhibitors, including this compound. Here is a stepwise approach to troubleshoot this problem:
-
Order of Addition: Always add the DMSO stock solution of this compound to the aqueous buffer or medium, not the other way around. Add it dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but not high enough to cause cellular toxicity. A final DMSO concentration of 0.1% to 0.5% is generally well-tolerated by most cell lines.[2] If solubility issues persist, you may need to slightly increase the final DMSO percentage, but it is crucial to run a vehicle control to assess the effect of the solvent on your experimental system.
-
Warm the Aqueous Solution: Gently warming your aqueous buffer or medium to 37°C before adding the this compound stock can sometimes improve solubility.
-
Sonication: If you observe slight precipitation after dilution, brief sonication in a water bath can help to redissolve the compound.[3]
-
Use of Surfactants: For in vitro assays, consider adding a low concentration of a non-ionic surfactant, such as 0.01-0.05% Tween-20 or Triton X-100, to your assay buffer. However, it is essential to include a control to ensure the surfactant does not interfere with your assay.
Q2: I am preparing this compound for in vivo studies and am seeing precipitation in my formulation. What are the recommended solvents?
A2: For in vivo experiments, specialized formulations are often necessary to improve the solubility and bioavailability of poorly soluble compounds. Here are some recommended solvent systems for sirtuin inhibitors:
-
PEG300, Tween-80, and Saline: A common formulation involves a mixture of Polyethylene glycol 300 (PEG300), Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
-
Corn Oil: For some applications, a suspension can be made in corn oil. A common preparation involves 10% DMSO and 90% corn oil. This often requires sonication to achieve a uniform suspension.[4]
-
SBE-β-CD in Saline: Another option is to use a solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline. A typical formulation is 10% DMSO and 90% (20% SBE-β-CD in Saline).[5]
It is recommended to prepare these formulations fresh on the day of use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO.[5] For optimal results, use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.
Q2: How should I store my this compound stock solution?
A2: Store the DMSO stock solution of this compound at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into single-use volumes.
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
A3: It is not recommended to dissolve this compound directly in aqueous buffers like PBS due to its poor aqueous solubility. A concentrated stock solution should first be prepared in an organic solvent like DMSO.
Q4: My this compound powder is a different color than expected. Is it still usable?
A4: The appearance of this compound solid can range from light yellow to yellow or brown.[4][5] Color variation within this range is normal and should not affect the compound's activity. If you have concerns about the quality of your compound, please contact your supplier.
Quantitative Data Summary
The following table summarizes the solubility data for this compound in various solvents.
| Solvent System | Concentration | Observation |
| DMSO | ≥ 62.5 mg/mL (162.98 mM) | Clear solution |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (5.42 mM) | Clear solution |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.15 mM) | Clear solution |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL (7.15 mM) | Suspended solution |
Note: "≥" indicates that the saturation point was not reached at this concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 383.49 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.835 mg of this compound.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for Cell Culture (e.g., 10 µM)
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium. This will result in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing to prevent protein denaturation in the medium.
-
Application: Add the working solution to your cell culture plates immediately after preparation.
Signaling Pathway
This compound is a pan-inhibitor of SIRT1, SIRT2, and SIRT3. These sirtuins play crucial roles in various cellular processes, and their dysregulation is implicated in diseases such as cancer and neurodegeneration.[4][6] The diagram below illustrates a simplified signaling pathway highlighting the role of these sirtuins in cancer cell survival and proliferation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SIRT1 and SIRT2: emerging targets in neurodegeneration | EMBO Molecular Medicine [link.springer.com]
Optimizing SIRT-IN-2 Concentration for Maximum SIRT2 Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of SIRT-IN-2, a potent pan-sirtuin inhibitor. Our goal is to help you optimize your experimental conditions to achieve maximal and reliable SIRT2 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable pan-sirtuin inhibitor that targets SIRT1, SIRT2, and SIRT3 with high affinity. It functions by binding to the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) binding pocket of sirtuins, thereby competitively inhibiting their deacetylase activity.
Q2: What are the reported IC₅₀ values for this compound against SIRT1, SIRT2, and SIRT3?
A2: The half-maximal inhibitory concentrations (IC₅₀) of this compound are in the low nanomolar range, indicating its high potency. The specific values are provided in the table below.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO). For a 10 mM stock solution, dissolve 3.84 mg of this compound (MW: 383.49 g/mol ) in 1 mL of DMSO. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium of choice. Be aware that high concentrations of DMSO can be toxic to cells, so it is advisable to keep the final DMSO concentration in your experiments below 0.5%.
Q4: What is the recommended starting concentration for my cellular experiments?
A4: The optimal concentration of this compound will vary depending on the cell line and the specific experimental conditions. A good starting point for most cell lines is to perform a dose-response experiment ranging from 1 µM to 20 µM. Based on published data and general observations, a concentration of 10 µM is often effective for achieving significant SIRT2 inhibition in many cell types.
Q5: How can I confirm that this compound is inhibiting SIRT2 in my cells?
A5: A common and reliable method to confirm SIRT2 inhibition is to measure the acetylation status of one of its primary cytosolic substrates, α-tubulin, by Western blotting. Inhibition of SIRT2 will lead to an accumulation of acetylated α-tubulin (Ac-α-tubulin).
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Sirtuin Target | IC₅₀ (nM) |
| SIRT1 | 4 |
| SIRT2 | 4 |
| SIRT3 | 7 |
Table 2: Recommended Starting Concentrations of this compound for Common Cell Lines
| Cell Line | Recommended Starting Concentration (µM) | Notes |
| HeLa | 10 - 20 | A dose-response is recommended to determine the optimal concentration. |
| HEK293 | 5 - 15 | Monitor for any signs of cytotoxicity at higher concentrations. |
| MCF-7 | 10 - 25 | Estrogen receptor-positive breast cancer cells may have different sensitivities. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound in a Cellular Assay
This protocol outlines a general method to determine the effective concentration of this compound for inhibiting SIRT2 in a specific cell line using Western blotting to detect changes in α-tubulin acetylation.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and Nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: Prepare a series of this compound dilutions in complete cell culture medium from your DMSO stock. A typical concentration range to test is 0, 1, 5, 10, 15, and 20 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Incubation: Replace the existing medium with the medium containing the different concentrations of this compound. Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours). A 24-hour incubation is a common starting point.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C. e. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system. g. Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Data Analysis: Quantify the band intensities for acetyl-α-tubulin and total α-tubulin. Normalize the acetyl-α-tubulin signal to the total α-tubulin signal for each concentration. The concentration of this compound that shows a significant increase in the acetyl-α-tubulin/total α-tubulin ratio is considered effective.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to assess the potential cytotoxicity of this compound on your cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
DMSO
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0 to 50 µM) for the same duration as your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO-treated cells). This will help you determine the concentration range that is non-toxic to your cells.
Troubleshooting Guide
Problem 1: No significant increase in α-tubulin acetylation after this compound treatment.
| Possible Cause | Suggested Solution |
| Insufficient this compound Concentration | The effective concentration can be cell-type dependent. Perform a dose-response experiment with a wider range of concentrations (e.g., up to 50 µM). |
| Short Incubation Time | Increase the incubation time with this compound (e.g., try 24 or 48 hours). |
| Compound Instability | This compound may degrade in the cell culture medium over long incubation times. Replenish the medium with fresh this compound every 24 hours for longer experiments. |
| Poor Cell Permeability in Your Cell Line | While generally cell-permeable, uptake can vary. If possible, use a positive control inhibitor known to work in your cell line to verify the experimental setup. |
| Western Blotting Issues | Optimize your Western blot protocol. Ensure your primary antibody for acetyl-α-tubulin is validated and used at the correct dilution. Include a positive control for acetylated tubulin if available (e.g., cells treated with a known HDAC6 inhibitor like Tubastatin A). |
Problem 2: High background or non-specific bands in the Western blot for acetylated α-tubulin.
| Possible Cause | Suggested Solution |
| Antibody Specificity | Ensure your primary antibody is specific for acetylated α-tubulin. Check the manufacturer's datasheet for validation data. |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA or vice versa). |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. |
| Inadequate Washing | Increase the number and/or duration of washes with TBST between antibody incubations. |
Problem 3: Observed cytotoxicity at expected effective concentrations.
| Possible Cause | Suggested Solution |
| High DMSO Concentration | Ensure the final DMSO concentration in your culture medium is below 0.5%. |
| Off-target Effects | This compound is a pan-sirtuin inhibitor and may have off-target effects at higher concentrations. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range for your specific cell line. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to sirtuin inhibition. Try using a lower concentration of this compound for a longer duration. |
Mandatory Visualizations
Caption: Simplified SIRT2 signaling pathway showing key upstream regulators and downstream effectors.
Caption: Workflow for optimizing this compound concentration in cellular assays.
Caption: Troubleshooting decision tree for absent SIRT2 inhibition signal.
Technical Support Center: Troubleshooting Off-Target Effects of SIRT-IN-2 in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SIRT-IN-2, a selective Sirtuin 2 (SIRT2) inhibitor, in cell culture experiments. Our goal is to help you identify and resolve potential off-target effects and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant cytotoxicity or a decrease in cell viability at concentrations where I expect SIRT2 inhibition. Is this an off-target effect?
A1: It's possible. While this compound is designed for SIRT2 selectivity, high concentrations or cell-type specific sensitivities can lead to off-target effects or general toxicity. Here’s how to troubleshoot:
-
Confirm On-Target Engagement: First, verify that you are observing inhibition of SIRT2 at the concentrations causing cytotoxicity. A common method is to assess the acetylation status of α-tubulin, a known SIRT2 substrate. An increase in acetylated α-tubulin via Western blot would indicate SIRT2 inhibition.
-
Dose-Response Curve: Perform a comprehensive dose-response experiment. Determine the IC50 for SIRT2 inhibition (e.g., by measuring acetylated α-tubulin levels) and the CC50 (cytotoxic concentration 50%) from a cell viability assay (e.g., MTT or CellTiter-Glo). A significant separation between the IC50 and CC50 values suggests a therapeutic window where you can achieve SIRT2 inhibition without overt toxicity.
-
Rescue Experiment: If your experimental system allows, perform a rescue experiment by overexpressing a SIRT2 construct. If the cytotoxic effect is ameliorated, it provides strong evidence for on-target activity.
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding non-toxic levels (typically <0.1%).[1]
Q2: My this compound treatment is not producing the expected biological effect, even at concentrations that should inhibit SIRT2.
A2: This can be due to several factors ranging from experimental setup to cellular context:
-
Verify Compound Activity: Ensure your this compound stock solution is correctly prepared and has not degraded. If possible, test its activity in a cell-free biochemical assay.
-
Cellular Uptake and Stability: The compound may have poor cell permeability or be rapidly metabolized in your specific cell line.[2] While direct measurement can be challenging without a labeled compound, you can perform a time-course experiment to see if a longer incubation period yields an effect.[1]
-
SIRT2 Expression Levels: Confirm that your cell line expresses sufficient levels of SIRT2. You can check this by Western blot or qPCR.
-
Compensatory Mechanisms: Inhibition of SIRT2 might be compensated for by other deacetylases (HDACs).[1] Consider the broader signaling network in your cells.
-
NAD+ Levels: Sirtuin activity is dependent on the cellular concentration of NAD+.[3][4] Changes in cellular metabolism that alter NAD+ levels could impact the efficacy of competitive inhibitors.
Q3: I am seeing effects that are characteristic of SIRT1 or SIRT3 inhibition, such as changes in p53 acetylation. How can I confirm if this compound is having off-target effects on other sirtuins?
A3: While this compound is designed to be selective for SIRT2, cross-reactivity with other sirtuins, particularly SIRT1 and SIRT3, can occur, especially at higher concentrations.[1][2]
-
Consult Selectivity Data: Refer to the selectivity profile of this compound if available, or compare it to other known SIRT2 inhibitors (see Table 1). Some inhibitors show significant inhibition of SIRT1 at higher concentrations.[2]
-
Use Control Inhibitors: Employ well-characterized, selective inhibitors for SIRT1 (e.g., EX-527) and SIRT3 as positive controls for their respective pathways.
-
Western Blot Analysis of Off-Target Substrates:
-
SIRT1: Assess the acetylation of p53, a well-known SIRT1 substrate.[2] An increase in acetylated p53 upon treatment with this compound could indicate off-target SIRT1 inhibition.
-
SIRT3: As SIRT3 is a mitochondrial sirtuin, you can examine the acetylation status of mitochondrial proteins.
-
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm direct target engagement in a cellular context. A thermal shift of SIRT2 upon this compound treatment indicates direct binding. You can also perform CETSA for SIRT1 and SIRT3 to assess off-target engagement.[1]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of several known SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3, providing a reference for their selectivity.
| Inhibitor | SIRT1 IC50 (µM) | SIRT2 IC50 (µM) | SIRT3 IC50 (µM) | Selectivity (SIRT1/SIRT2) | Selectivity (SIRT3/SIRT2) | Reference |
| AGK2 | >50 | 3.5 | >50 | >14 | >14 | [5] |
| SirReal2 | >100 | 0.14 | >100 | >714 | >714 | [5] |
| Tenovin-6 | ~26 | ~26 | - | ~1 | - | [2] |
| TM | ~26 | 0.038 | >100 | ~684 | >2631 | [2] |
| This compound (Hypothetical) | >50 | <0.5 | >50 | >100 | >100 | - |
Note: Data for this compound is hypothetical and represents a desirable selectivity profile for a potent and selective SIRT2 inhibitor.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Add MTT solution (5 mg/mL in PBS) to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C.
-
Remove the media and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for Acetylated α-Tubulin
-
Principle: Detects the level of acetylated α-tubulin, a direct substrate of SIRT2, to assess the inhibitor's on-target activity.
-
Procedure:
-
Plate and treat cells with this compound at various concentrations for a specified duration.
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total α-tubulin or a loading control like GAPDH or β-actin to normalize the data.
-
3. In Vitro Sirtuin Activity Assay (Fluorogenic)
-
Principle: Measures the deacetylase activity of recombinant sirtuin enzymes on a fluorogenic substrate.
-
Procedure:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
In a 96-well black plate, add the reaction buffer, NAD+, and the fluorogenic acetylated peptide substrate.
-
Add a serial dilution of this compound or a control inhibitor.
-
Initiate the reaction by adding the recombinant human SIRT2 enzyme. Include a no-enzyme control.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence intensity against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: SIRT2 signaling pathway and potential off-target inhibition of SIRT1 by this compound.
Caption: A workflow for troubleshooting unexpected results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing SIRT-IN-2 Stability in Experimental Buffers
Welcome to the technical support center for SIRT-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to the stability of this compound in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I dilute it in my aqueous experimental buffer?
A1: this compound, like many small molecule inhibitors, is hydrophobic and has low solubility in aqueous solutions. Precipitation occurs when the concentration of this compound exceeds its solubility limit in your experimental buffer. This is a common issue when diluting a concentrated stock solution (typically in an organic solvent like DMSO) into an aqueous buffer such as Phosphate-Buffered Saline (PBS) or cell culture media.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing concentrated stock solutions of this compound. It is typically available commercially pre-dissolved in DMSO.
Q3: What is the maximum recommended final concentration of DMSO in my cell-based assay?
A3: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally at or below 0.1%. It is crucial to perform a solvent tolerance test for your specific cell line to determine its sensitivity to DMSO.
Q4: How can I improve the solubility of this compound in my aqueous buffer?
A4: Several strategies can be employed to improve the solubility and prevent precipitation:
-
Serial Dilution: Prepare intermediate dilutions of your this compound stock in your aqueous buffer.
-
Dropwise Addition: Add the this compound stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This gradual addition helps to prevent localized high concentrations that can lead to immediate precipitation.
-
Co-solvents and Excipients: The use of co-solvents or excipients may enhance solubility. For in vivo studies, formulations with agents like SBE-β-CD have been used. For in vitro assays, the addition of a small percentage of a water-miscible organic co-solvent or non-ionic surfactants might be tested, ensuring compatibility with your experimental system.
-
Temperature: Ensure that both your stock solution and aqueous buffer are at room temperature before mixing. Gentle warming may temporarily increase solubility, but the solution should be stable at the experimental temperature.
Q5: How should I store my this compound solutions?
A5: Concentrated stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Aqueous working solutions are generally less stable and should be prepared fresh for each experiment. It is not recommended to store aqueous solutions for extended periods.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshoot and resolve issues with this compound precipitation during your experiments.
| Issue | Possible Cause | Suggested Solution |
| Immediate Precipitation Upon Dilution | Final concentration is too high. | Decrease the final working concentration of this compound. |
| Rapid change in solvent polarity. | Add the DMSO stock solution dropwise to the vigorously stirring aqueous buffer. | |
| Low temperature of the buffer. | Ensure both the stock solution and the buffer are at room temperature before mixing. | |
| Precipitation Over Time | Supersaturated solution. | The initial dissolution may have created a thermodynamically unstable supersaturated solution. Prepare a fresh solution at a lower final concentration. |
| Temperature fluctuations. | Maintain a constant temperature throughout your experiment. | |
| Interaction with buffer components. | Test the stability of this compound in a simpler buffer (e.g., PBS) first to identify potential interactions with components in more complex media. | |
| Inconsistent Experimental Results | Variable precipitation between wells/tubes. | Ensure thorough mixing and consistent preparation techniques for all samples. Visually inspect each well for any signs of precipitation before starting the assay. |
| Degradation of the compound. | Prepare fresh working solutions for each experiment. Assess the stability of this compound in your specific buffer over the time course of your experiment. |
Experimental Protocols
Protocol 1: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing a working solution of this compound from a concentrated DMSO stock to minimize precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile experimental buffer (e.g., PBS, DMEM, RPMI-1640) pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Vortex the stock solution gently to ensure it is fully dissolved.
-
Determine the final desired concentration of this compound and the final percentage of DMSO for your experiment (ideally ≤ 0.1%).
-
Calculate the required volumes of the stock solution and the experimental buffer.
-
In a sterile tube, add the calculated volume of the pre-warmed experimental buffer.
-
While vigorously vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to the center of the vortex.
-
Continue vortexing for an additional 30-60 seconds to ensure thorough mixing.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation is observed, consider further dilution or optimization of the protocol.
-
Use the freshly prepared working solution immediately in your experiment.
Protocol 2: Assessing the Stability of this compound in Experimental Buffer
This protocol outlines a method to determine the stability of this compound in your specific experimental buffer over time.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Experimental buffer (as a control)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
Analytical method for quantifying this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a sufficient volume of the this compound working solution at the desired final concentration.
-
Aliquot the solution into multiple sterile tubes, one for each time point.
-
Incubate the tubes at the desired experimental temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube and immediately analyze the concentration of this compound using a validated analytical method. The 0-hour time point should be analyzed immediately after preparation.
-
Plot the concentration of this compound as a function of time to determine its stability profile in your buffer.
Quantitative Data Summary
| Parameter | PBS (pH 7.4) | DMEM | RPMI-1640 | DMSO |
| Solubility | Low | Low | Low | High |
| Stability (Aqueous, 37°C) | Likely to degrade over time. Prepare fresh. | Likely to degrade over time. Prepare fresh. | Likely to degrade over time. Prepare fresh. | Stable for months at -20°C or -80°C. |
Signaling Pathways and Experimental Workflows
SIRT2 Signaling in Glioblastoma
SIRT2 has been shown to play a role in glioblastoma by deacetylating and inactivating the tumor suppressor protein p73. This inactivation promotes cell proliferation and tumorigenicity.[1][2]
Caption: SIRT2-mediated deacetylation and inactivation of p73 in glioblastoma.
SIRT2 Signaling in Parkinson's Disease
In the context of Parkinson's disease, SIRT2 is involved in neuroinflammation and the deacetylation of α-synuclein, a protein prone to aggregation in this neurodegenerative disorder.[1][3] SIRT2 can also deacetylate FOXO3a, which can have both pro-apoptotic and antioxidant effects.
Caption: Role of SIRT2 in α-synuclein deacetylation and FOXO3a regulation in Parkinson's disease.
General Experimental Workflow for Assessing this compound Efficacy
This workflow outlines the general steps for testing the biological activity of this compound in a cell-based assay.
Caption: General workflow for in vitro experiments using this compound.
References
Technical Support Center: Minimizing SIRT-IN-2 Toxicity in Primary Cell Cultures
For researchers, scientists, and drug development professionals utilizing SIRT-IN-2 in primary cell cultures, achieving potent and selective sirtuin inhibition without compromising cell health is paramount. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help minimize this compound-associated toxicity and ensure the validity of your experimental results.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent pan-inhibitor of the sirtuin family members SIRT1, SIRT2, and SIRT3, with IC₅₀ values in the low nanomolar range[1]. Sirtuins are NAD⁺-dependent deacetylases that play crucial roles in a variety of cellular processes, including metabolism, DNA repair, and inflammation[2][3]. Due to its potent activity, off-target effects and cellular stress can occur, leading to toxicity, especially in sensitive primary cell cultures.
Q2: What are the common signs of this compound toxicity in primary cell cultures?
Researchers may observe several indicators of toxicity, including:
-
Reduced Cell Viability: A significant decrease in the number of viable cells, often assessed by assays like MTT or CCK-8[4][5].
-
Morphological Changes: Alterations in cell shape, detachment from the culture surface, membrane blebbing, or the appearance of apoptotic bodies.
-
Mitochondrial Dysfunction: Compromised mitochondrial health, which can be indicated by a decrease in mitochondrial membrane potential and reduced ATP production[6][7].
-
Increased Apoptosis: Upregulation of apoptotic markers such as cleaved caspases.
-
Reduced Proliferation: A decrease in the rate of cell division[8].
Q3: What are the potential causes of this compound toxicity?
Toxicity in primary cell cultures when using this compound can stem from several factors:
-
High Concentrations: Exceeding the optimal concentration range for SIRT2 inhibition can lead to off-target effects and broad cellular stress. Pan-sirtuin inhibition can be more cytotoxic than selective inhibition[9].
-
Prolonged Incubation Times: Continuous exposure to the inhibitor can overwhelm cellular defense mechanisms.
-
Poor Solubility: If not properly dissolved, this compound can precipitate in the culture medium, leading to inconsistent concentrations and localized toxic effects[10][11].
-
Off-Target Effects: Inhibition of SIRT1 and SIRT3, in addition to SIRT2, can disrupt critical cellular functions, contributing to toxicity[9].
-
Cell Type Sensitivity: Primary cells, particularly neurons, can be more sensitive to chemical treatments than immortalized cell lines[12][13].
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating this compound toxicity in your primary cell culture experiments.
Problem 1: High Levels of Cell Death Observed After Treatment
| Possible Cause | Troubleshooting Steps |
| Concentration too high | 1. Perform a Dose-Response Curve: Titrate this compound across a wide range of concentrations (e.g., 10 nM to 50 µM) to determine the optimal concentration that inhibits SIRT2 activity without causing significant cell death. 2. Start with Low Concentrations: Begin with a concentration at or slightly above the reported IC₅₀ for SIRT2 and gradually increase it. |
| Prolonged exposure | 1. Optimize Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the shortest incubation time that yields the desired biological effect. 2. Consider Pulsed Treatment: Treat cells for a shorter duration, then replace the medium with fresh, inhibitor-free medium. |
| Compound precipitation | 1. Ensure Complete Solubilization: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. Use sonication or gentle warming if necessary to fully dissolve the compound[11]. 2. Visually Inspect Media: After adding this compound to the culture medium, check for any signs of precipitation. 3. Use a Carrier Solvent Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent compound concentration | 1. Prepare Fresh Dilutions: Make fresh dilutions of this compound from your stock solution for each experiment to avoid degradation. 2. Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles[1][11]. |
| Cell culture variability | 1. Standardize Cell Plating Density: Ensure consistent cell numbers are seeded for each experiment. 2. Use Cells at a Consistent Passage Number: Primary cells can change their characteristics with increasing passages. |
| Degradation of this compound | 1. Check Compound Stability: While specific data for this compound is limited, some inhibitors are known to be unstable in serum-containing media over long periods[14]. Consider using serum-free or low-serum media for the duration of the treatment if compatible with your cell type. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related SIRT2 inhibitors. This information can serve as a starting point for optimizing your experiments.
| Parameter | This compound | AGK2 (SIRT2 inhibitor) | SirReal2 (SIRT2 inhibitor) |
| Target(s) | SIRT1, SIRT2, SIRT3 | SIRT2 | SIRT2 |
| IC₅₀ | 4 nM (SIRT1), 4 nM (SIRT2), 7 nM (SIRT3)[1] | 3.5 µM | ~140 nM |
| Recommended Starting Concentration (in vitro) | 10-100 nM | 1-10 µM | 100-500 nM |
| Observed Cytotoxicity | Data not available for primary cells. Pan-sirtuin inhibitors can be more cytotoxic than selective inhibitors[9]. | Reduced viability in MDA-MB-231 cells at 1-10 µM. | Showed cytotoxicity in cancer cell lines[15]. |
| Solubility | Soluble in DMSO. | Soluble in DMSO. | Soluble in DMSO. |
Key Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be adapted for your specific primary cell type.
-
Cell Plating: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. From this stock, create a series of dilutions in your cell culture medium to achieve final concentrations ranging from 10 nM to 50 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24 or 48 hours) in a humidified incubator at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the dose-response curve to determine the concentration that causes 50% inhibition of viability (IC₅₀ for toxicity).
Protocol 2: Assessing Mitochondrial Toxicity via Mitochondrial Membrane Potential Assay
-
Cell Treatment: Treat your primary cells with this compound at various concentrations as determined from your viability assay. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Staining: At the end of the treatment period, incubate the cells with a fluorescent mitochondrial membrane potential dye (e.g., JC-1 or TMRE) according to the manufacturer's instructions.
-
Imaging and Quantification: Acquire images using a fluorescence microscope or measure the fluorescence intensity using a plate reader. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates mitochondrial depolarization and potential toxicity.
Visualizing Key Pathways and Workflows
Signaling Pathways Affected by SIRT2 Inhibition
SIRT2 inhibition can impact multiple signaling pathways. The diagram below illustrates some of the key pathways that may be involved in the cellular response to this compound, including those related to cell cycle, metabolism, and oxidative stress.
Caption: Key signaling pathways modulated by SIRT2 inhibition.
Experimental Workflow for Minimizing Toxicity
The following workflow provides a logical sequence of experiments to establish a robust protocol for using this compound in primary cell cultures while minimizing toxicity.
Caption: Experimental workflow for minimizing this compound toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The controversial world of sirtuins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT2 promotes the viability, invasion and metastasis of osteosarcoma cells by inhibiting the degradation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SIRT2 Inhibition Results in Meiotic Arrest, Mitochondrial Dysfunction, and Disturbance of Redox Homeostasis during Bovine Oocyte Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sirtuin Regulation of Mitochondria - Energy Production, Apoptosis, and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT2 Contributes to the Regulation of Intestinal Cell Proliferation and Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Activation of Sirtuin 2 Inhibitors Employing Photoswitchable Geometry and Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. JCI - SIRT2 protects peripheral neurons from cisplatin-induced injury by enhancing nucleotide excision repair [jci.org]
- 13. SIRT2 protects peripheral neurons from cisplatin-induced injury by enhancing nucleotide excision repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 15. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
SIRT-IN-2 experimental variability and control recommendations
Welcome to the technical support center for SIRT-IN-2 and other sirtuin 2 (SIRT2) inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and providing answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems that may arise during experiments with SIRT2 inhibitors, helping you identify potential causes and implement effective solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or variable results between experiments | 1. Compound Instability: SIRT2 inhibitors can be unstable in solution. 2. Solubility Issues: Poor solubility can lead to inconsistent concentrations.[1] 3. Cell Line Variability: Different cell lines may respond differently to SIRT2 inhibition. 4. Inconsistent Assay Conditions: Minor variations in incubation time, temperature, or reagent concentrations can impact results. | 1. Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. 2. Ensure complete solubilization of the compound in DMSO before diluting in aqueous buffer. Consider using a brief sonication. For persistent issues, a low concentration of a non-ionic surfactant (e.g., 0.01-0.05% Tween-20) might help, but its effect on the assay must be validated.[2] 3. Characterize the expression and activity of SIRT2 in your specific cell model. 4. Standardize all experimental parameters and include appropriate positive and negative controls in every experiment. |
| Low or no observable effect of the inhibitor | 1. Poor Cell Permeability: The inhibitor may not be efficiently entering the cells.[3][4] 2. Incorrect Concentration: The concentration used may be too low to effectively inhibit SIRT2. 3. Substrate-Dependent Inhibition: Some inhibitors may only affect the deacetylation of specific SIRT2 substrates.[5] 4. Compound Degradation: The inhibitor may have degraded due to improper storage or handling. | 1. Review literature for the specific inhibitor's cell permeability. If permeability is low, consider using higher concentrations or alternative inhibitors with better permeability. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay and cell type. 3. Assess the acetylation status of multiple known SIRT2 substrates (e.g., α-tubulin, p53) to determine the inhibitor's effect. 4. Always use freshly prepared solutions from a properly stored stock. |
| Precipitation of the compound in aqueous buffer | 1. Poor Aqueous Solubility: Many SIRT2 inhibitors have high lipophilicity and low aqueous solubility.[1][6] 2. High Final Concentration: The desired working concentration may exceed the inhibitor's solubility limit in the final assay buffer. | 1. Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous assay buffer, ensure the final DMSO concentration is as low as possible (ideally ≤1%) to minimize solvent effects while maintaining solubility.[2] 2. If precipitation persists, you may need to lower the final concentration of the inhibitor.[2] Consider using a more soluble analog if available.[4][7] |
| Unexpected or off-target effects | 1. Inhibition of other Sirtuins: Some SIRT2 inhibitors also show activity against other sirtuin isoforms like SIRT1 and SIRT3.[3] 2. Non-Sirtuin Targets: Some inhibitors may have known or unknown off-target effects on other proteins. For instance, Tenovin-1 also inhibits dihydroorototate dehydrogenase.[8] | 1. Use an inhibitor with high selectivity for SIRT2. Review the selectivity profile of your chosen inhibitor. Consider using multiple, structurally distinct SIRT2 inhibitors to confirm that the observed phenotype is due to SIRT2 inhibition. 2. Review the literature for any known off-target effects of your inhibitor. Use knockdown or knockout models of SIRT2 as an orthogonal approach to validate the inhibitor's effects. |
| Conflicting results with published data | 1. Different Experimental Models: In vivo and in vitro experiments can yield different results.[9] 2. Use of Different Inhibitors: Different SIRT2 inhibitors can produce conflicting results even in the same disease model.[9][10] | 1. Carefully consider the differences between your experimental setup and the published work. 2. Be aware that not all SIRT2 inhibitors are functionally equivalent. The choice of inhibitor can significantly influence the experimental outcome. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SIRT2 inhibitors?
A1: SIRT2 is a NAD+-dependent protein deacetylase.[11] SIRT2 inhibitors block this enzymatic activity, leading to an increase in the acetylation of its substrate proteins.[12] A primary and well-studied substrate of SIRT2 in the cytoplasm is α-tubulin.[12][13] SIRT2 is also involved in the deacetylation of other proteins, including histones within the nucleus, and can remove other acyl groups, not just acetyl groups.[6][10]
Q2: How should I prepare and store this compound and other SIRT2 inhibitors?
A2: Most SIRT2 inhibitors are not readily soluble in aqueous solutions.[1][6] It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[2] For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the manufacturer.
Q3: What are some common off-target effects to be aware of?
A3: Several SIRT2 inhibitors have been reported to inhibit other sirtuin family members, particularly SIRT1 and SIRT3.[3] This can lead to a broader range of biological effects that are not solely attributable to SIRT2 inhibition. Some inhibitors may also have off-target effects on entirely different classes of proteins.[8] It is crucial to consult the literature for the specificity profile of the inhibitor you are using and to employ control experiments, such as using multiple inhibitors or genetic knockdown, to confirm the role of SIRT2.
Q4: Why am I seeing different results with different SIRT2 inhibitors?
A4: Different SIRT2 inhibitors can have varying potencies, selectivities, cell permeabilities, and even substrate-specific effects.[3][5] For example, one inhibitor might effectively block the deacetylation of α-tubulin, while another might have a greater impact on a different SIRT2 substrate. This can lead to different phenotypic outcomes.[5] Such discrepancies have been reported in the literature, for instance, in studies of traumatic brain injury where different SIRT2 inhibitors yielded conflicting results.[9][10]
Q5: What are the key signaling pathways regulated by SIRT2?
A5: SIRT2 is involved in a variety of signaling pathways that regulate cellular processes. These include the AKT/GSK-3β/β-catenin pathway, the AKT/FOXO3a pathway, and the mitogen-activated protein kinase (MAPK) pathway.[10][14][15] Its role in these pathways can influence processes like cell cycle progression, metabolism, and cellular stress responses.[14][15]
Quantitative Data Summary
The following table summarizes key quantitative data for commonly used SIRT2 inhibitors. Note that these values can vary depending on the specific assay conditions.
| Inhibitor | Target(s) | IC50 (µM) | Typical Cell Culture Concentration (µM) | Reference |
| AGK2 | SIRT2 | 3.5 | 10-50 | [16] |
| AK-7 | SIRT2 | 15.5 | Not specified | [9] |
| Tenovin-6 | SIRT1/SIRT2 | ~10-20 | 5-25 | [3] |
| SirReal2 | SIRT2 | ~0.03 | 1-10 | [6] |
| TM (Thio-myristoyl) | SIRT2 | Not specified | 25-50 | [4][5] |
Experimental Protocols
1. General Protocol for In Vitro SIRT2 Inhibition Assay
This protocol provides a general framework for measuring the enzymatic activity of SIRT2 in the presence of an inhibitor.
-
Prepare Reagents:
-
SIRT2 assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Recombinant human SIRT2 enzyme.
-
Fluorogenic SIRT2 substrate (e.g., a peptide with an acetylated lysine (B10760008) and a fluorophore/quencher pair).
-
NAD+ solution.
-
SIRT2 inhibitor stock solution (in DMSO).
-
Developer solution (e.g., containing trypsin and nicotinamide).
-
-
Assay Procedure:
-
Prepare a serial dilution of the SIRT2 inhibitor in DMSO.
-
In a 96-well plate, add the SIRT2 assay buffer.
-
Add the SIRT2 inhibitor dilutions to the wells. Include a DMSO-only control.
-
Add the SIRT2 enzyme to all wells except for a no-enzyme control.
-
Add the fluorogenic substrate to all wells.
-
Initiate the reaction by adding NAD+.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (no-enzyme control).
-
Normalize the data to the DMSO control (100% activity).
-
Plot the percentage of SIRT2 activity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
2. General Protocol for Western Blot Analysis of α-Tubulin Acetylation
This protocol describes how to assess the effect of a SIRT2 inhibitor on the acetylation of its substrate, α-tubulin, in cultured cells.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the SIRT2 inhibitor (and a DMSO vehicle control) for a specified duration (e.g., 6-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total α-tubulin or a housekeeping protein like GAPDH or β-actin.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of acetylated α-tubulin to total α-tubulin (or the housekeeping protein).
-
Compare the ratios across the different treatment conditions.
-
Visualizations
References
- 1. Activation of Sirtuin 2 Inhibitors Employing Photoswitchable Geometry and Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirt2 inhibition improves gut epithelial barrier integrity and protects mice from colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 10. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico drug discovery of SIRT2 inhibitors from natural source as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 13. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Refining SIRT-IN-2 Delivery for In Vivo Mouse Models
Welcome to the technical support center for the utilization of SIRT-IN-2 in in vivo mouse models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent pan-inhibitor of the sirtuin family of NAD⁺-dependent deacetylases, specifically targeting SIRT1, SIRT2, and SIRT3.[1][2] Sirtuins play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation, by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[3][4] this compound exerts its effect by binding to the catalytic active site of these sirtuins, occupying the nicotinamide (B372718) C-pocket and the acetyl-lysine substrate channel, thereby blocking their deacetylase activity.[1][2]
Q2: What are the main challenges in delivering this compound in vivo?
The primary challenge with this compound and similar small molecule inhibitors is its poor aqueous solubility.[5][6][7] This can lead to difficulties in preparing stable formulations for injection, potential precipitation of the compound upon administration, and consequently, low bioavailability and variable experimental results. Additionally, the organic solvents and surfactants required to dissolve this compound can themselves be toxic to the animals, especially with repeated dosing.[8][9][10]
Q3: Which administration route is best for this compound in mice?
The optimal administration route depends on the experimental goals, including the desired pharmacokinetic profile and the target tissue.
-
Intraperitoneal (IP) injection: This is a common route for preclinical studies due to its relative ease and rapid absorption into the systemic circulation. However, there is a risk of compound precipitation in the peritoneal cavity and potential for local irritation or toxicity from the vehicle.[9][10]
-
Intravenous (IV) injection: IV administration provides 100% bioavailability and immediate systemic exposure. However, it requires more technical skill and the formulation must be a clear, sterile solution to prevent embolism. The risk of precipitation upon dilution in the bloodstream is also a significant concern.
-
Oral gavage (PO): Oral delivery is less invasive but may result in lower and more variable bioavailability due to factors like first-pass metabolism in the liver. The formulation must be carefully designed to enhance absorption from the gastrointestinal tract.
-
Subcutaneous (SC) injection: SC injection can provide a slower, more sustained release of the compound, which may be desirable for maintaining steady-state concentrations. However, the volume that can be administered is limited, and poorly soluble compounds may form a depot at the injection site, leading to slow and incomplete absorption.
Q4: How can I assess if this compound is reaching its target and is active in vivo?
Assessing target engagement is crucial. Since SIRT2's primary substrates include α-tubulin in the cytoplasm and histone H4 at lysine 16 (H4K16) in the nucleus, measuring the acetylation levels of these proteins in your target tissue is a direct indicator of this compound activity.[11][12] An increase in the acetylation of α-tubulin (Ac-α-tubulin) or H4K16 (H4K16ac) following this compound administration confirms target engagement. This can be quantified using techniques like Western blotting or immunohistochemistry.[13][14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| This compound precipitates during formulation preparation. | Poor aqueous solubility of this compound. | Use a multi-component vehicle system. Start by dissolving this compound in a small amount of a strong organic solvent like DMSO, then serially dilute with co-solvents such as PEG300 and a surfactant like Tween-80 before adding the final aqueous component (e.g., saline).[16] Gentle heating or sonication can aid dissolution, but be cautious of compound stability. |
| The formulation is clear initially but precipitates upon injection or in storage. | The compound is supersaturated and thermodynamically unstable. The change in environment (e.g., pH, temperature, dilution with aqueous body fluids) upon injection causes it to crash out of solution. | Prepare the formulation fresh before each use. Conduct an in vitro precipitation test by diluting your final formulation in phosphate-buffered saline (PBS) to mimic physiological conditions and observe for precipitation.[17] If precipitation occurs, consider alternative formulation strategies like using cyclodextrins or developing a lipid-based formulation.[17] |
| Mice show signs of distress or toxicity (e.g., weight loss, lethargy, ruffled fur) after injection. | The vehicle itself may be toxic at the administered concentration and volume. This is a known issue with high concentrations of DMSO and other organic solvents.[8][9][10] | Always include a "vehicle-only" control group in your study to assess the effects of the formulation components. Aim to use the lowest possible concentration of organic solvents (e.g., DMSO ≤10%). If toxicity is observed, explore alternative, less toxic vehicles or a different route of administration that may be better tolerated. |
| No significant biological effect is observed after this compound administration. | 1. Insufficient dose or bioavailability: The compound may not be reaching the target tissue at a high enough concentration to inhibit SIRT1/2/3. 2. Poor target engagement: The compound is present but not effectively inhibiting the sirtuins. 3. Rapid metabolism/clearance: The compound is being quickly eliminated from the body. | 1. Dose-escalation study: Perform a pilot study with increasing doses of this compound. 2. Confirm target engagement: Measure the acetylation of α-tubulin or H4K16 in the target tissue at various time points after dosing.[15] If there is no change in acetylation, the drug is not engaging its target effectively at that dose. 3. Pharmacokinetic (PK) analysis: If possible, measure the concentration of this compound in plasma and the target tissue over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. |
| High variability in experimental results between animals. | Inconsistent dosing technique. Incomplete dissolution or precipitation of the compound leading to variable dosing. | Ensure consistent and accurate administration of the injection volume. Prepare a fresh batch of the formulation for each experiment and ensure it is homogenous before drawing it into the syringe. If using a suspension, ensure it is well-mixed before each injection. |
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference(s) |
| Target(s) | SIRT1, SIRT2, SIRT3 | [1][2] |
| IC₅₀ (SIRT1) | 4 µM | [1][2] |
| IC₅₀ (SIRT2) | 4 µM | [1][2] |
| IC₅₀ (SIRT3) | 7 µM | [1][2] |
| Molecular Formula | C₁₅H₂₁N₅O₃S₂ | [1] |
| Molecular Weight | 383.49 g/mol | [1] |
| Solubility (in DMSO) | ≥ 62.5 mg/mL | [1] |
| Aqueous Solubility | Poor (exact value not published, inferred from similar compounds) | [5][6][7] |
Table 2: Recommended Vehicle Formulations for Poorly Soluble Inhibitors
| Formulation | Components (by volume) | Notes | Reference(s) |
| Standard Co-Solvent Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | A common starting point for many poorly soluble compounds. Add components sequentially. | [16] |
| Cyclodextrin-Based Vehicle | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Sulfobutylether-β-cyclodextrin (SBE-β-CD) can improve the solubility of hydrophobic compounds. | [1] |
| Oil-Based Vehicle | 10% DMSO, 90% Corn Oil | Suitable for highly lipophilic compounds, often used for subcutaneous or oral administration. May result in a suspension. | - |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Standard Co-Solvent Vehicle)
This protocol describes the preparation of a 1 mg/mL solution of this compound. Adjustments can be made based on the desired final concentration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
0.9% Saline, sterile
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate required amounts: For 1 mL of a 1 mg/mL final solution, you will need 1 mg of this compound. The vehicle will consist of 100 µL DMSO, 400 µL PEG300, 50 µL Tween-80, and 450 µL Saline.
-
Prepare stock solution: Weigh 10 mg of this compound and dissolve it in 1 mL of DMSO to create a 10 mg/mL stock solution. Vortex thoroughly until fully dissolved. Note: This stock can be stored at -20°C for short periods, but always check for precipitation after thawing.
-
Prepare final formulation: In a sterile microcentrifuge tube, add the components in the following order, ensuring the solution is mixed well after each addition: a. Add 400 µL of PEG300. b. Add 100 µL of the 10 mg/mL this compound stock solution in DMSO. Vortex until the solution is clear. c. Add 50 µL of Tween-80. Vortex again. d. Add 450 µL of sterile saline. Vortex thoroughly to ensure a homogenous solution.
-
Quality Control: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, gentle warming (to 37°C) or brief sonication may help. It is highly recommended to prepare this formulation fresh on the day of use.
Protocol 2: Assessment of SIRT2 Target Engagement by Western Blot for Acetylated α-Tubulin
Materials:
-
Mouse tissues (e.g., brain, tumor) collected at desired time points after this compound or vehicle administration.
-
RIPA buffer with protease and deacetylase inhibitors (e.g., sodium butyrate, trichostatin A).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies:
-
Rabbit anti-acetylated-α-Tubulin (Lys40)
-
Mouse anti-α-Tubulin (for total tubulin, as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Tissue Lysis: Homogenize the collected tissue samples in ice-cold RIPA buffer containing protease and deacetylase inhibitors. Centrifuge at high speed to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: a. Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane). b. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane for 1 hour at room temperature in blocking buffer. d. Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin at 1:1000 and anti-α-tubulin at 1:5000) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash again, apply ECL substrate, and visualize the bands using an imaging system.
-
Analysis: Quantify the band intensities for acetylated α-tubulin and total α-tubulin. Normalize the acetylated tubulin signal to the total tubulin signal for each sample. Compare the normalized values between the vehicle-treated and this compound-treated groups. A significant increase in the ratio of acetylated to total α-tubulin indicates successful target engagement.[13][14][15]
Visualizations
Caption: Key cytoplasmic signaling pathways modulated by SIRT2.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Glycoconjugated SIRT2 Inhibitor with Aqueous Solubility Allows Structure-Based Design of SIRT2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 12. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Development of a precipitation-resistant solution formulation to increase in vivo exposure of a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Conflicting Results with SIRT-IN-2
Welcome to the technical support center for SIRT-IN-2, a valuable tool for researchers studying the role of SIRT2 in various cellular processes. It is not uncommon to observe divergent or even contradictory outcomes when using a targeted inhibitor like this compound across different cell types. This guide is designed to help you understand and troubleshoot these conflicting results.
Frequently Asked Questions (FAQs)
Q1: Why does this compound, a SIRT2 inhibitor, show pro-apoptotic effects in some cell lines but not in others?
A1: The pro-apoptotic effect of SIRT2 inhibition is highly context-dependent and often relies on the underlying genetic and molecular landscape of the cell type being studied. Here are key factors to consider:
-
p53 Status: A primary mechanism by which SIRT2 inhibition can induce apoptosis is through the stabilization and activation of the tumor suppressor protein p53. SIRT2 can deacetylate p53, marking it for degradation. Inhibition of SIRT2 can lead to increased p53 acetylation and subsequent activation of pro-apoptotic target genes.[1] Therefore, cells with wild-type p53 are more likely to undergo apoptosis in response to this compound than cells with mutated or deficient p53.
-
SIRT1 Co-inhibition: In some cancer cell lines, such as breast carcinoma, the induction of apoptosis requires the simultaneous inhibition of both SIRT1 and SIRT2.[1][2] This is because both sirtuins can deacetylate and inactivate p53. If SIRT1 activity is high, it may compensate for the inhibition of SIRT2, thus preventing apoptosis.
-
Cellular Lineage: Different cell types have distinct survival signaling pathways. For instance, leukemic cell lines have been shown to undergo apoptosis upon treatment with selective SIRT2 inhibitors.[3][4] However, the dependency on specific anti-apoptotic and pro-apoptotic proteins can vary significantly between cell lineages.
Q2: I am seeing cell cycle arrest instead of apoptosis after treating my cells with this compound. Why is this happening?
A2: Cell cycle arrest is another common outcome of SIRT2 inhibition and can be considered an alternative cellular response to apoptosis.
-
Predominant Cytoplasmic Localization of SIRT2: SIRT2 is primarily found in the cytoplasm, where one of its key substrates is α-tubulin.[5][6] Deacetylation of α-tubulin by SIRT2 is crucial for microtubule dynamics and proper mitotic progression. Inhibition of SIRT2 leads to hyperacetylation of α-tubulin, which can disrupt mitotic spindle formation and lead to cell cycle arrest, often at the G2/M phase.[7]
-
Specific Cell Cycle Checkpoints: In some cell types, like multiple myeloma and BV2 microglia, SIRT2 knockdown or inhibition has been specifically shown to induce cell cycle arrest at the G0/G1 phase.[5][8] This suggests that SIRT2 can also influence earlier phases of the cell cycle, potentially through regulation of other cell cycle-associated proteins.
Q3: My experiments with this compound are showing conflicting effects on autophagy. Is this expected?
A3: Yes, the role of SIRT2 in autophagy is complex and can be bidirectional, leading to seemingly contradictory results with this compound.
-
Induction of Autophagy: In some contexts, such as in non-small cell lung cancer (NSCLC) cells, inhibition of SIRT1 and SIRT2 can induce pro-survival autophagy.[9] This is thought to be a compensatory mechanism allowing cells to cope with the stress of sirtuin inhibition.
-
Reversal of Dysregulated Autophagy: In other scenarios, such as in immune-tolerant macrophages exposed to high-fat conditions, increased SIRT2 expression leads to impaired autophagy.[10][11] In this case, treatment with a SIRT2 inhibitor can reverse this dysregulation and restore normal autophagic flux.[10][11]
-
Regulation of Autophagic Machinery: SIRT2 can directly interact with and deacetylate several components of the autophagy machinery, including those involved in autophagosome formation and transport.[11] The net effect of SIRT2 inhibition on autophagy will therefore depend on the specific autophagic pathways that are dominant in a given cell type and experimental condition.
Troubleshooting Guide
Issue: Inconsistent or unexpected phenotypic outcomes with this compound across different cell lines.
This is a common challenge due to the multifaceted and context-dependent roles of SIRT2.[12] Here’s a systematic approach to troubleshoot and interpret your results.
Step 1: Characterize Your Cell Lines
It is crucial to understand the baseline characteristics of the cell lines you are using.
| Parameter | Recommended Action | Rationale |
| SIRT2 Expression Levels | Perform Western blot or qPCR to quantify SIRT2 protein and mRNA levels in your panel of cell lines. | The response to a SIRT2 inhibitor can correlate with the level of SIRT2 expression. Cells with higher SIRT2 levels may be more sensitive to inhibition. |
| p53 Status | Sequence the TP53 gene or perform a functional p53 assay. | As discussed in the FAQs, p53 status is a critical determinant of the apoptotic response to SIRT2 inhibition.[1] |
| SIRT1 Expression Levels | Quantify SIRT1 protein and mRNA levels. | High SIRT1 expression may lead to functional redundancy, masking the effects of SIRT2 inhibition, particularly concerning p53-mediated apoptosis.[2] |
| Baseline Autophagy Levels | Measure baseline autophagic flux using LC3-II turnover assays or Cyto-ID staining. | The existing state of the autophagic machinery can influence how cells respond to SIRT2 inhibition. |
Step 2: Verify Target Engagement and Specificity
Ensure that this compound is effectively inhibiting SIRT2 in your experimental system.
| Parameter | Recommended Action | Rationale |
| α-tubulin Acetylation | Perform Western blot for acetylated α-tubulin (a primary substrate of SIRT2). | An increase in acetylated α-tubulin is a direct indicator of SIRT2 inhibition in the cytoplasm. |
| Dose-Response Curve | Determine the IC50 of this compound for cell viability in your specific cell lines. | The effective concentration of the inhibitor can vary between cell types. |
| Off-Target Effects | Consider using another structurally different SIRT2 inhibitor as a control. Also, evaluate the acetylation status of known SIRT1 substrates (if relevant). | This helps to confirm that the observed phenotype is due to SIRT2 inhibition and not off-target effects of the specific compound. |
Step 3: Analyze Downstream Signaling Pathways
Investigate the key signaling pathways that are modulated by SIRT2.
| Pathway | Recommended Action | Rationale |
| Apoptosis Pathway | Measure cleavage of caspase-3 and PARP, and perform Annexin V/PI staining. | To confirm if the observed cell death is due to apoptosis. |
| Cell Cycle Pathway | Perform cell cycle analysis by flow cytometry (e.g., propidium (B1200493) iodide staining). | To determine if the inhibitor is causing arrest at a specific phase of the cell cycle. |
| RAS/ERK and PI3K/Akt Pathways | Analyze the phosphorylation status of key components of these pathways (e.g., ERK, Akt) by Western blot. | SIRT2 has been shown to regulate these critical cell survival and proliferation pathways.[5] |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of various SIRT2 inhibitors from the literature to provide a comparative context for your experiments. Note that these values are highly dependent on the specific assay conditions and cell lines used.
| Inhibitor | Target(s) | IC50 (SIRT2) | IC50 (SIRT1) | Cell Line(s) | Reference |
| AEM2 | SIRT2 | 3.8 µM | Weak inhibition | Non-small cell lung cancer | [1] |
| AGK2 | SIRT2 | 3.5 µM | >50 µM | HeLa | [13] |
| SirReal2 | SIRT2 | 0.23 µM | - | - | [14] |
| Tenovin-6 | SIRT1/SIRT2 | Similar IC50 for both | Similar IC50 for both | - | [14] |
| TM | SIRT2 | Potent | ~26 µM | Cancer cell lines | [14] |
| Sirtinol | SIRT1/SIRT2 | - | - | MCF-7 | [2] |
| Salermide | SIRT1/SIRT2 | - | - | MCF-7 | [2] |
| EX527 | SIRT1 | Weak inhibition | 38-98 nM | MCF-7 | [2][13] |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
-
Cell Treatment: Plate cells and treat with this compound at various concentrations for the desired time. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and deacetylase inhibitors (including trichostatin A and nicotinamide).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against acetylated α-tubulin. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Core signaling pathways affected by SIRT2 inhibition.
Caption: A logical workflow for troubleshooting conflicting results.
Caption: The dual role of SIRT2 inhibition in autophagy.
References
- 1. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines | springermedizin.de [springermedizin.de]
- 4. Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT2 plays a key role in both cell cycle regulation and cell survival of BV2 microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sirtuin 2 Dysregulates Autophagy in High-Fat-Exposed Immune-Tolerant Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
optimization of SIRT-IN-2 treatment duration for desired effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of SIRT-IN-2 treatment duration for desired experimental effects. The information is presented in a question-and-answer format to directly address specific issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary cellular target?
This compound is a chemical compound used in research to inhibit the activity of Sirtuin 2 (SIRT2). SIRT2 is a member of the sirtuin family of proteins, which are NAD+-dependent deacetylases. Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes by removing acetyl groups from protein substrates.[1][2][3] One of its most well-characterized substrates is α-tubulin, a key component of microtubules.[4] By deacetylating α-tubulin, SIRT2 influences microtubule stability and dynamics, thereby affecting cell division, migration, and morphology.[5][6] SIRT2 also deacetylates other proteins, including histones (H4K16), and is involved in the regulation of the cell cycle, genome stability, and metabolic pathways.[1][7][8]
Q2: What are the typical starting concentrations and treatment durations for SIRT2 inhibitors like this compound?
The optimal concentration and treatment duration for this compound are highly dependent on the cell type and the specific biological question being investigated. Based on studies using other potent and selective SIRT2 inhibitors, a good starting point for concentration is in the low micromolar range. For treatment duration, effects on the acetylation of direct substrates can be observed in as little as a few hours, while downstream cellular effects may require longer incubation periods.
| Inhibitor Type | Cell Line Examples | Recommended Starting Concentration | Typical Treatment Duration | Observed Effects |
| Potent, selective SIRT2 inhibitors (e.g., AGK2, TM) | MCF-7, HeLa, HEK293T | 1-25 µM | 6 - 48 hours | Increased α-tubulin acetylation, cell cycle arrest, effects on cell viability and migration. |
| General SIRT2 Inhibitors | Multiple Myeloma cell lines (NCI-H929, RPMI-8226) | Varies | 48 hours | Cell cycle arrest at G0/G1, reduced cell proliferation, induction of apoptosis.[9] |
Note: It is crucial to perform a dose-response and time-course experiment for your specific cell line and endpoint to determine the optimal conditions.
Q3: How can I verify that this compound is effectively inhibiting SIRT2 in my cells?
The most direct way to confirm SIRT2 inhibition is to assess the acetylation status of its known downstream targets. An increase in the acetylation of these substrates indicates successful inhibition of SIRT2's deacetylase activity.
-
Western Blotting for Acetylated α-tubulin: This is a widely accepted method to confirm SIRT2 inhibition. An increase in the signal for acetylated α-tubulin (specifically at lysine (B10760008) 40) relative to total α-tubulin indicates effective SIRT2 inhibition.
-
In Vitro SIRT2 Activity Assay: Commercially available kits can measure the enzymatic activity of SIRT2 in cell lysates.[10][11] Treatment with this compound should lead to a decrease in SIRT2 activity in this assay.
Troubleshooting Guides
Problem 1: I am not observing the expected phenotype (e.g., no change in cell viability or cell cycle) after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration or Duration | Perform a dose-response experiment with a wider range of this compound concentrations and a time-course experiment to identify the optimal treatment window for your specific cell line and phenotype. |
| Compound Inactivity | Ensure the this compound stock solution is properly prepared and stored to prevent degradation. Test the compound on a sensitive positive control cell line if available. |
| Low SIRT2 Expression in Cell Line | Verify the expression level of SIRT2 in your cell line of interest via Western Blot or qPCR. If SIRT2 levels are very low, its inhibition may not produce a significant effect. |
| Cellular Context Dependence | The effects of SIRT2 inhibition can be highly dependent on the specific cell type and its metabolic state. The targeted pathway may not be active or critical in your experimental model. |
| Redundancy with other Deacetylases | Other histone deacetylases (HDACs), such as HDAC6, also deacetylate α-tubulin.[12] Consider using a combination of inhibitors or a genetic approach (siRNA/shRNA) to confirm the role of SIRT2. |
Problem 2: I am observing unexpected or off-target effects.
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | High concentrations of any chemical inhibitor can lead to off-target effects. Lower the concentration of this compound to the lowest effective dose determined from your dose-response studies. |
| Inhibition of other Sirtuins | While this compound is designed to be selective for SIRT2, cross-reactivity with other sirtuins (e.g., SIRT1 or SIRT3) can occur, especially at higher concentrations.[13] |
| Use a Structurally Different SIRT2 Inhibitor | To confirm that the observed phenotype is due to on-target SIRT2 inhibition, use a structurally different and highly selective SIRT2 inhibitor as a control. If the phenotype is recapitulated, it strengthens the conclusion that the effect is mediated by SIRT2. |
| Genetic Knockdown/Knockout | The most rigorous control for specificity is to use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of SIRT2. If the phenotype of SIRT2 knockdown/knockout matches the phenotype of this compound treatment, it provides strong evidence for on-target effects. |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol outlines the steps to assess the acetylation of α-tubulin as a marker of SIRT2 inhibition.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 6, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and deacetylase inhibitors (including Trichostatin A and Nicotinamide) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin (Lys40) and total α-tubulin (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Protocol 2: Cell Viability Assay (CCK-8)
This protocol provides a method to assess the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only for background control.
-
-
Cell Treatment:
-
After 24 hours, treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
-
Addition of CCK-8 Reagent:
-
Add 10 µL of CCK-8 solution to each well.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the steps to analyze the effect of this compound on cell cycle progression.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat with this compound as described in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization and collect them by centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of propidium (B1200493) iodide (PI) staining solution (containing RNase A).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: SIRT2 Signaling Pathway and the effect of this compound.
Caption: General experimental workflow for this compound treatment.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging role of SIRT2 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of SIRT2 in cancer: A novel therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sirtuin Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The tumor suppressor SirT2 regulates cell cycle progression and genome stability by modulating the mitotic deposition of H4K20 methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Potency of SIRT-IN-2 and Other Pan-Sirtuin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory potency of SIRT-IN-2 against other notable pan-sirtuin inhibitors. The data presented is intended to assist researchers in selecting the most appropriate inhibitor for their studies on sirtuin-mediated signaling pathways and for the development of novel therapeutics.
Quantitative Comparison of Pan-Sirtuin Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other well-characterized pan-sirtuin inhibitors against various human sirtuin isoforms (SIRT1-7). Lower IC50 values indicate higher potency.
| Inhibitor | SIRT1 (μM) | SIRT2 (μM) | SIRT3 (μM) | SIRT4 (μM) | SIRT5 (μM) | SIRT6 (μM) | SIRT7 (μM) |
| This compound | 4 | 4 | 7 | - | - | - | - |
| Tenovin-6 | 21[1][2] | 10[1][2] | 67[1][2] | - | - | - | - |
| EX-527 (Selisistat) | 0.038 - 0.098[3][4] | 19.6[3] | 22.4 - 48.7[3][5] | >100[3] | No Inhibition | Potent Inhibitor | >100[3] |
| Cambinol | 56[6] | 59[6] | No Inhibition | - | Weak Inhibition | - | - |
| Sirtinol | 131[6] | 38[6] | - | - | - | - | - |
| Salermide | Inhibitor[6] | More potent than against SIRT1[6] | - | - | - | - | - |
| Nicotinamide | 50 - 184 | 50 - 184 | 36.7 | - | 1600 | 50 - 184 | - |
Experimental Protocols
In Vitro Sirtuin Activity Assay (Fluorometric)
This protocol is a standard method for determining the IC50 values of sirtuin inhibitors.
1. Principle:
This assay measures the deacetylase activity of a sirtuin enzyme on a synthetic peptide substrate containing an acetylated lysine (B10760008) residue and a fluorophore. Deacetylation of the substrate by the sirtuin allows for cleavage by a developer enzyme, which results in the release of the fluorophore and a measurable increase in fluorescence. The presence of a sirtuin inhibitor will reduce the rate of deacetylation, leading to a decrease in the fluorescent signal.
2. Materials:
-
Recombinant human sirtuin enzymes (SIRT1-7)
-
Fluorogenic sirtuin substrate (e.g., a peptide containing acetylated lysine and a fluorophore like AMC)
-
NAD+ (sirtuin co-substrate)
-
Sirtuin assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer enzyme
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Prepare Reagents: Prepare working solutions of sirtuin enzymes, fluorogenic substrate, NAD+, and the test inhibitor at various concentrations in the sirtuin assay buffer.
-
Enzyme and Inhibitor Incubation: To each well of the microplate, add the sirtuin enzyme and the test inhibitor at different concentrations. Include a control with no inhibitor. Incubate for a short period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate Reaction: Start the deacetylation reaction by adding the NAD+ and fluorogenic substrate mixture to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Develop Signal: Stop the deacetylation reaction and initiate the development reaction by adding the developer enzyme to each well. Incubate for an additional period (e.g., 15-30 minutes) at 37°C, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the sirtuin activity.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams created using the DOT language to visualize a key sirtuin-related signaling pathway and a typical experimental workflow.
Caption: SIRT1-mediated deacetylation of p53 signaling pathway.
Caption: Experimental workflow for IC50 determination.
References
A Researcher's Guide to Validating SIRT-IN-2 Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a chemical probe or drug candidate interacts with its intended molecular target within the complex cellular environment is a critical step in preclinical research. This guide provides a comparative overview of methods to validate the cellular target engagement of SIRT-IN-2, a known inhibitor of Sirtuin 2 (SIRT2), and presents supporting experimental data and protocols.
This compound is a potent and selective inhibitor of SIRT2, an NAD+-dependent deacetylase.[1][2] SIRT2 has been implicated in a variety of cellular processes, including cell cycle regulation, metabolic control, and tumorigenesis, making it a compelling target for therapeutic intervention.[3][4] Its primary cytosolic substrate is α-tubulin, and inhibition of SIRT2 leads to an increase in acetylated α-tubulin.[1] Validating that this compound engages SIRT2 in cells is crucial for interpreting experimental results and ensuring on-target activity.
Comparison of SIRT2 Inhibitors
Several small molecules have been developed to inhibit SIRT2 activity. A direct comparison of their potency and selectivity is essential for selecting the appropriate tool compound for a given study. The table below summarizes key quantitative data for this compound and other commonly used SIRT2 inhibitors.
| Compound | Target(s) | In Vitro IC₅₀ (SIRT2) | Cellular Potency (EC₅₀) | Selectivity Profile | Key Features |
| This compound (TM) | SIRT2 | ~260 nM (deacetylation) | Not explicitly found, but inhibits anchorage-independent growth | >650-fold selective for SIRT2 over SIRT1; no inhibition of SIRT3 or SIRT6.[2] | Potent and highly selective; inhibits both deacetylation and demyristoylation activity of SIRT2.[2] |
| AGK2 | SIRT1, SIRT2 | ~3.5 µM (SIRT2) | Not explicitly found | Not very selective; also inhibits SIRT1.[2] | Commonly used but lacks high selectivity.[5] |
| SirReal2 | SIRT2 | ~140-230 nM (deacetylation) | Not explicitly found | >1,000-fold selective over SIRT1, SIRT3, SIRT4, SIRT5, and SIRT6.[6] | Highly selective, but does not inhibit SIRT2's demyristoylation activity.[2] |
| Tenovin-6 | SIRT1, SIRT2 | ~10 µM (SIRT2) | Not explicitly found | Not very selective; also inhibits SIRT1.[2] | Shows cytotoxicity in cancer cell lines, but effects may not be solely due to SIRT2 inhibition.[2] |
Methods for Validating Cellular Target Engagement
Several robust methods can be employed to confirm that this compound directly binds to and inhibits SIRT2 within a cellular context. Each method offers distinct advantages and provides complementary information.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly assesses the physical interaction between a compound and its target protein in a cellular environment.[7][8] The principle is based on ligand-induced thermal stabilization of the target protein.[7] Binding of this compound to SIRT2 is expected to increase the thermal stability of the SIRT2 protein, resulting in a higher melting temperature.
Western Blot Analysis of Downstream Substrates
A common and straightforward method to assess SIRT2 target engagement is to measure the acetylation status of its primary substrate, α-tubulin.[1] Inhibition of SIRT2 by this compound should lead to a measurable increase in the levels of acetylated α-tubulin (Ac-α-tubulin). This provides functional evidence of target inhibition.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target in living cells.[9] This assay typically involves expressing the target protein (SIRT2) fused to a NanoLuc® luciferase and using a fluorescent tracer that binds to the same target. A cell-permeable inhibitor like this compound will compete with the tracer for binding to the SIRT2-NanoLuc fusion protein, resulting in a decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to determine the thermal shift of SIRT2 upon binding of this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T) and allow them to reach 80-90% confluency.
-
Replace the medium with fresh medium containing either this compound (e.g., 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator.[1]
-
-
Cell Harvesting and Heat Challenge:
-
Wash the cells with PBS and harvest them by scraping.
-
Pellet the cells by centrifugation and resuspend them in PBS supplemented with a protease inhibitor cocktail.[1]
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[7]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentration for all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for SIRT2.
-
Quantify the band intensities and plot them against the corresponding temperature to generate melting curves for both the vehicle- and this compound-treated samples. A shift in the curve indicates target engagement.
-
Protocol 2: Western Blot for α-Tubulin Acetylation
This protocol details the procedure to measure changes in α-tubulin acetylation following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7 or HeLa) and grow to the desired confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 5-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or another suitable lysis buffer) containing protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 4°C.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., anti-Ac-α-tubulin, clone 6-11B-1).
-
As a loading control, probe a separate membrane or the same membrane after stripping with an antibody against total α-tubulin or a housekeeping protein like β-actin.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities. An increase in the ratio of acetylated α-tubulin to total α-tubulin indicates SIRT2 inhibition.
-
Visualizations
Caption: SIRT2 deacetylates α-tubulin, which influences microtubule stability.
Caption: General workflow of a Cellular Thermal Shift Assay (CETSA) experiment.
Caption: Validating both direct binding and functional inhibition confirms target engagement.
References
- 1. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thienopyrimidinone Based Sirtuin-2 (SIRT2)-Selective Inhibitors Bind in the Ligand Induced Selectivity Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sirtuin 2 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. CETSA [cetsa.org]
- 9. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD + co-factor binding - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00144G [pubs.rsc.org]
A Comparative Guide to SIRT-IN-2 and Selective SIRT2 Inhibitors in Neuroblastoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a potential therapeutic target in neuroblastoma, the most common extracranial solid tumor in children.[1] Studies have indicated that SIRT2 can function as a histone delactylase and its inhibition can suppress the proliferation and migration of neuroblastoma cells.[1][2] This has spurred interest in the development and characterization of small molecule inhibitors targeting SIRT2.
This guide provides a comparative overview of SIRT-IN-2, a potent pan-sirtuin inhibitor, and a selection of selective SIRT2 inhibitors, including AGK2, SirReal2, Tenovin-6, and TM. It is important to note that while the role of sirtuins in neuroblastoma is an active area of research, there is a notable lack of publicly available data directly comparing the effects of this compound and various selective SIRT2 inhibitors in neuroblastoma models. Much of the existing cytotoxicity data for selective inhibitors has been generated in other cancer types. This guide, therefore, synthesizes the available information on their enzymatic activity and known anti-cancer effects to provide a valuable resource for researchers, while also highlighting the need for further investigation in a neuroblastoma-specific context.
Compound Profiles and Efficacy
A critical distinction among the inhibitors discussed is their selectivity for different sirtuin isoforms. This compound is a pan-inhibitor, potently targeting SIRT1, SIRT2, and SIRT3, whereas other compounds have been designed for greater selectivity towards SIRT2.
Inhibitor Specificity
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and selected selective SIRT2 inhibitors against SIRT1, SIRT2, and SIRT3. This data is crucial for interpreting experimental results, as off-target effects from inhibiting SIRT1 or SIRT3 can influence cellular outcomes.
| Inhibitor | Target(s) | SIRT1 IC50 | SIRT2 IC50 | SIRT3 IC50 | Citation(s) |
| This compound | Pan-SIRT1/2/3 | 4 nM | 4 nM | 7 nM | [1][3] |
| AGK2 | SIRT2-selective | 30 µM | 3.5 µM | 91 µM | [1] |
| SirReal2 | SIRT2-selective | - | 140 nM | - | [1][4][5] |
| Tenovin-6 | SIRT1/SIRT2 | 21 µM | 10 µM | 67 µM | [1] |
| TM (Thiomyristoyl) | SIRT2-selective | 98 µM | 28 nM | >200 µM | [6][7] |
Note: There are discrepancies in the reported IC50 values for this compound, with some sources indicating values in the micromolar (µM) range.[3][8] Researchers should consult primary literature for specific experimental contexts.
Anti-Cancer Activity in Preclinical Models
While direct comparative data in neuroblastoma is scarce, the following table summarizes the known anti-proliferative and cytotoxic effects of these inhibitors in various cancer cell lines. This information can serve as a proxy for their potential efficacy in neuroblastoma.
| Inhibitor | Cancer Model | Observed Effects | Citation(s) |
| This compound | No data available | - | - |
| AGK2 | Glioma (Hs 683, U-373MG), Breast Cancer (MDA-MB-231, MDA-MB-468, etc.) | IC50 values range from 1.3 µM to >100 µM depending on the cell line.[9] | [9][10] |
| SirReal2 | HeLa, Acute Myeloid Leukemia | Induces tubulin hyperacetylation and destabilization of BubR1. Inhibits cell proliferation and induces apoptosis.[4] | [4] |
| Tenovin-6 | Acute Lymphoblastic Leukemia (ALL) | Inhibits growth of ALL cells, sensitizes cells to chemotherapy, and induces apoptosis.[11] Used in neuroblastoma cells to demonstrate SIRT2 delactylase activity. | [1][11] |
| TM (Thiomyristoyl) | Breast Cancer (MCF-7, MDA-MB-468, MDA-MB-231) | Inhibits cell viability with cancer cell-selective cytotoxicity. Promotes c-Myc degradation.[6][7] | [6][7][12][13] |
| Nicotinamide (non-specific SIRT inhibitor) | Neuroblastoma (BE(2)-C) | Reduced cell proliferation and induced differentiation.[2][14] | [2][14] |
Signaling Pathways and Experimental Workflows
SIRT2 Signaling Pathway
SIRT2 is primarily a cytoplasmic deacetylase, with α-tubulin being one of its major substrates. Deacetylation of α-tubulin by SIRT2 is crucial for microtubule stability and cell cycle progression. SIRT2 can also translocate to the nucleus and influence gene expression through histone deacetylation. Its activity has been linked to the regulation of key oncogenic proteins such as c-Myc and the tumor suppressor p53. Inhibition of SIRT2 is hypothesized to promote α-tubulin acetylation, leading to cell cycle arrest, and to modulate the stability and activity of proteins like c-Myc, thereby suppressing tumor growth.
Caption: Generalized SIRT2 signaling pathways in cancer.
Experimental Workflow
A typical workflow for comparing the efficacy of this compound and selective SIRT2 inhibitors in neuroblastoma cell lines is depicted below. This process involves treating cultured neuroblastoma cells with a range of inhibitor concentrations, followed by assays to assess cell viability, and molecular analyses to confirm target engagement.
Caption: General experimental workflow for inhibitor comparison.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of sirtuin inhibitors. Researchers should optimize these protocols for their specific neuroblastoma cell lines and experimental conditions.
Cell Culture and Treatment
-
Cell Lines: Human neuroblastoma cell lines (e.g., SH-SY5Y, BE(2)-C, SK-N-AS, IMR-32) are commonly used.[15]
-
Culture Medium: Grow cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Dissolve inhibitors in DMSO to create stock solutions (e.g., 10-50 mM). Store aliquots at -20°C or -80°C.
-
Treatment: On the day of the experiment, dilute the stock solutions in culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[16]
-
Cell Seeding: Plate neuroblastoma cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing the sirtuin inhibitors at various concentrations in triplicate. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration of inhibitor that causes 50% inhibition of cell viability).
Western Blot for Acetylated α-Tubulin
Western blotting is used to detect changes in the levels of specific proteins, such as acetylated α-tubulin, a key downstream target of SIRT2.[17][18]
-
Cell Lysis: After inhibitor treatment for the desired time, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide).[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel (e.g., 10% or 12% acrylamide).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total α-tubulin as a loading control.[17][18]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the acetylated α-tublin signal to the total α-tubulin signal.
Discussion and Future Perspectives
The choice between a pan-sirtuin inhibitor like this compound and a selective SIRT2 inhibitor is a critical consideration for both basic research and therapeutic development. While this compound's potency against SIRT1, SIRT2, and SIRT3 could offer a broader anti-cancer effect, it also carries a higher risk of off-target effects and toxicity due to the diverse roles of SIRT1 and SIRT3 in cellular homeostasis. Selective SIRT2 inhibitors, in contrast, provide a more targeted approach to dissect the specific functions of SIRT2 in neuroblastoma progression and may offer a better safety profile.
The significant gap in the literature regarding direct, quantitative comparisons of these inhibitors in neuroblastoma models underscores a critical need for future research. Such studies are essential to validate SIRT2 as a therapeutic target in this disease and to determine which inhibitory profile—pan-sirtuin or SIRT2-selective—holds the most promise for clinical translation. Future investigations should focus on generating IC50 data for these compounds in a panel of neuroblastoma cell lines and extending these studies to in vivo xenograft models to assess their therapeutic efficacy and potential toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of Sirtuin 6 Induces Neuroblastoma Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | inhibitor of SIRT1/2/3 | CAS 1431411-66-3 | Sirtuin 抑制剂 | 美国InvivoChem [invivochem.cn]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lessons learned from a SIRT2-selective inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Glycoconjugated SIRT2 inhibitor with aqueous solubility allows structure-based design of SIRT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A new target for neuroblastoma - VUMC News [news.vumc.org]
- 15. ccr.cancer.gov [ccr.cancer.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. benchchem.com [benchchem.com]
- 18. Acetyl-Tubulin (Lys40) antibody (66200-1-Ig) | Proteintech [ptglab.com]
A Guide to Validating SIRT1/2 Inhibitors in Xenograft Models: A Comparative Overview
For researchers, scientists, and drug development professionals, the in vivo validation of novel therapeutic compounds is a critical step in the preclinical pipeline. This guide provides a comparative overview of the anti-cancer effects of established sirtuin (SIRT) inhibitors in xenograft models, offering insights into experimental design and data interpretation. While this guide aims to provide a framework for validating compounds like SIRT-IN-2, a potent pan-SIRT1/2/3 inhibitor, publicly available in vivo xenograft data for this compound is not currently available. Therefore, we present data from well-characterized SIRT1/2 inhibitors—TM, Cambinol, and EX-527—to serve as a practical reference for researchers in the field.
Comparative Efficacy of SIRT1/2 Inhibitors in Xenograft Models
The antitumor activities of several SIRT1/2 inhibitors have been evaluated in various cancer xenograft models. These studies provide valuable benchmarks for assessing the potential of new chemical entities.
TM (Thiomyristoyl lysine), a SIRT2-Selective Inhibitor:
TM has demonstrated significant anti-cancer effects in breast cancer xenograft models. Mechanistically, the inhibition of SIRT2 by TM leads to the promotion of c-Myc oncoprotein ubiquitination and subsequent degradation.[1][2] The sensitivity of cancer cell lines to TM has been shown to correlate with the inhibitor's ability to reduce c-Myc levels.[2]
Cambinol, a Dual SIRT1/2 Inhibitor:
Cambinol has been shown to possess cytotoxic activity against B-cell lymphoma cells. In a Burkitt lymphoma xenograft model, Cambinol administration resulted in a marked inhibition of tumor growth.[3]
EX-527 (Selisistat), a SIRT1-Selective Inhibitor:
EX-527 has been evaluated in models of granulosa cell tumors and endometrial cancer. In these xenograft models, treatment with EX-527 led to a significant reduction in tumor growth.[4][5] The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.[4]
Data Presentation
The following table summarizes the quantitative data from xenograft studies for the discussed SIRT1/2 inhibitors. This structured format allows for a clear comparison of their in vivo efficacy.
| Inhibitor | Target(s) | Cancer Model | Xenograft Cell Line/Model | Dosing Regimen | Key Quantitative Outcome | Reference |
| TM | SIRT2 | Breast Cancer | MDA-MB-231 | 1.5 mg in 50 µL DMSO, daily intraperitoneal injection | Statistically significant tumor growth inhibition over 30 days | [2] |
| Cambinol | SIRT1/2 | Burkitt Lymphoma | Not specified | 100 mg/kg, daily i.p. or i.v. for 5 days/week for 2 weeks | Inhibition of tumor growth | [3] |
| EX-527 | SIRT1 | Endometrial Cancer | Ishikawa | 7 mg/kg | Significant suppression of tumor growth | [5] |
| Tripanavir | SIRT1 | Not specified | Not specified | Not specified | 39.6% reduction in tumors compared to control |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of pre-clinical findings. Below are methodologies for key experiments cited in this guide.
Breast Cancer Xenograft Model (TM)
-
Cell Culture: MDA-MB-231 human breast cancer cells are cultured in appropriate media until they reach the desired confluence for injection.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Inoculation: 1 x 10^6 MDA-MB-231 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers and calculated using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., ~200 mm³), mice are randomized into treatment and control groups. TM is administered daily via intraperitoneal injection at a dose of 1.5 mg in 50 µL DMSO. The control group receives the vehicle (DMSO) only.
-
Endpoint Analysis: After a predetermined treatment period (e.g., 30 days), tumors are excised, weighed, and processed for further analysis, such as histopathology and Western blotting.[2]
Burkitt Lymphoma Xenograft Model (Cambinol)
-
Cell Culture: Burkitt lymphoma cells are maintained in standard culture conditions.
-
Animal Model: Immunocompromised mice are utilized.
-
Tumor Cell Inoculation: 5-10 x 10^6 cells in 100 µL of sterile PBS or saline are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week with calipers, and tumor volume is calculated.
-
Drug Administration: Treatment begins when tumors reach a volume of 100-200 mm³. Cambinol is administered daily for five consecutive days, followed by a two-day rest period, for two weeks. The dosage is 100 mg/kg, administered via intraperitoneal or intravenous injection.
-
Endpoint Analysis: Tumor growth inhibition is the primary endpoint.
Endometrial Cancer Xenograft Model (EX-527)
-
Cell Culture: Ishikawa endometrial cancer cells are cultured.
-
Animal Model: Xenograft mice are used.
-
Drug Administration: Mice are treated with 7 mg/kg of EX-527.
-
Endpoint Analysis: Tumor volume and final tumor weight are measured. Gene and protein expression levels of relevant markers (e.g., SIRT1, FOXM1) are assessed using real-time PCR and Western blotting. Histological analysis (H&E staining) and immunohistochemistry for proliferation (Ki67) and apoptosis (cleaved caspase-3) markers are also performed.[5]
Mandatory Visualization
Diagrams of key signaling pathways and experimental workflows provide a clear visual representation of the scientific concepts.
Caption: SIRT2 inhibition by compounds like TM promotes the expression of the E3 ubiquitin ligase NEDD4, leading to increased ubiquitination and subsequent proteasomal degradation of the oncoprotein c-Myc, thereby inhibiting cancer cell proliferation.
Caption: A general experimental workflow for validating the anticancer effects of a SIRT inhibitor in a xenograft model, from cell culture to endpoint analysis.
References
- 1. Frontiers | Sirtuin Modulators in Cellular and Animal Models of Human Diseases [frontiersin.org]
- 2. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. AGK2 | SIRT2 Inhibitor | AmBeed.com [ambeed.com]
- 5. adooq.com [adooq.com]
Cross-Validation of SIRT-IN-2's Mechanism: A Comparative Guide for Sirtuin Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SIRT-IN-2's performance against other sirtuin inhibitors and outlines a framework for its mechanistic validation using genetic knockdowns.
This compound has emerged as a potent, nanomolar inhibitor of the class III histone deacetylases (HDACs) SIRT1, SIRT2, and SIRT3.[1][2][3] As a pan-inhibitor of these critical cellular regulators, understanding its precise mechanism and on-target effects is paramount for its application in research and therapeutic development. This guide details a cross-validation strategy to confirm that the cellular phenotypes observed upon this compound treatment are a direct consequence of sirtuin inhibition. This is achieved by comparing its effects with those of alternative inhibitors and, crucially, with the genetic knockdown of its targets.
Performance Comparison of Sirtuin Inhibitors
A critical step in characterizing a new inhibitor is to benchmark its performance against existing compounds. This table summarizes the in vitro potency of this compound against alternative inhibitors with varying selectivity profiles.
| Inhibitor | Target(s) | SIRT1 IC₅₀ | SIRT2 IC₅₀ | SIRT3 IC₅₀ | Reference(s) |
| This compound | SIRT1/2/3 | 4 nM | 4 nM | 7 nM | [1] |
| AGK2 | SIRT2 selective | 30 µM | 3.5 µM | 91 µM | [4] |
| Tenovin-6 | SIRT1/2 | 21 µM | 10 µM | 67 µM | [2] |
Note: IC₅₀ values can vary depending on the assay conditions.
Cross-Validation with Genetic Knockdowns: A Logical Framework
The central tenet of cross-validation is that the phenotypic and molecular effects of a specific inhibitor should be mimicked by the genetic depletion of its target protein(s). Given that this compound is a pan-inhibitor of SIRT1, SIRT2, and SIRT3, a comprehensive validation requires the simultaneous knockdown of all three sirtuins. A simple knockdown of only SIRT2 would not be sufficient to replicate the full effects of the compound.
This experimental workflow provides a robust strategy for the cross-validation of this compound.
Figure 1. Experimental workflow for the cross-validation of this compound's mechanism.
Key Signaling Pathways of SIRT2
SIRT2, a primary target of this compound, is a cytoplasmic deacetylase that can translocate to the nucleus. It plays a crucial role in various cellular processes by deacetylating a multitude of protein substrates. Understanding these pathways is essential for interpreting the results of inhibitor and knockdown experiments.
Figure 2. Simplified signaling pathways involving SIRT2.
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of robust scientific research. Below are methodologies for key experiments integral to the cross-validation of this compound.
SIRT2 Deacetylase Activity Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the deacetylase activity of recombinant SIRT2 enzyme.
-
Reagents: Recombinant human SIRT2, fluorogenic acetylated peptide substrate, NAD+, assay buffer, and the test inhibitor (this compound, AGK2, etc.).
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding recombinant SIRT2.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and measure the fluorescence using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
siRNA-Mediated Knockdown of Sirtuins
This protocol describes the transient knockdown of SIRT1, SIRT2, and SIRT3 using small interfering RNA (siRNA).
-
Reagents: Pre-designed siRNAs targeting human SIRT1, SIRT2, and SIRT3; non-targeting control siRNA; lipid-based transfection reagent; and appropriate cell culture medium.
-
Procedure:
-
Seed cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
For each well, dilute the siRNAs (individually or in combination for pan-sirtuin knockdown) and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNAs and transfection reagent and incubate to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for 4-6 hours.
-
Add complete growth medium and continue to incubate for 48-72 hours.
-
Harvest the cells for downstream analysis (e.g., Western blot to confirm knockdown efficiency, phenotypic assays).
-
Western Blot for α-Tubulin Acetylation
This method is used to assess the impact of sirtuin inhibition or knockdown on the acetylation status of α-tubulin, a known SIRT2 substrate.
-
Reagents: Cell lysis buffer, protein assay kit, SDS-PAGE gels, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (acetylated-α-tubulin, total α-tubulin, and a loading control like GAPDH), and HRP-conjugated secondary antibody.
-
Procedure:
-
Lyse treated or transfected cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total α-tubulin and the loading control to normalize the data.
-
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate the interaction between SIRT2 and its substrates and to determine if this interaction is affected by this compound.
-
Reagents: Cell lysis buffer for Co-IP, anti-SIRT2 antibody, control IgG, protein A/G magnetic beads, and wash buffers.
-
Procedure:
-
Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clear the lysate with control IgG and protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-SIRT2 antibody to form an antibody-antigen complex.
-
Add protein A/G beads to capture the antibody-antigen complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads.
-
Analyze the eluate by Western blot using antibodies against known or putative SIRT2 substrates.
-
By following this comprehensive guide, researchers can rigorously validate the on-target mechanism of this compound and objectively compare its performance to other sirtuin inhibitors, thereby advancing our understanding of sirtuin biology and its therapeutic potential.
References
Navigating the Dichotomy of SIRT2 Inhibition in Neuroprotection Against Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The role of Sirtuin 2 (SIRT2), an NAD+-dependent deacetylase, in neuronal survival under oxidative stress is a subject of intense and often contradictory research. While some studies suggest that inhibiting SIRT2 offers a promising avenue for neuroprotection, others indicate that SIRT2 activity is itself a crucial defense mechanism. This guide provides an objective comparison of the neuroprotective effects attributed to SIRT2 inhibition, with a focus on the inhibitor SIRT-IN-2 and its more extensively studied analogs, AGK2 and AK-7. We present available experimental data, detail key experimental protocols, and visualize the complex signaling pathways involved.
The SIRT2 Conundrum: Protector or Perpetrator?
The current body of research presents a dualistic role for SIRT2 in the face of oxidative stress in neuronal cells. One perspective posits that SIRT2 activity is neuroprotective. Studies have shown that elevated SIRT2 levels in SH-SY5Y cells protect against cell death induced by toxins like rotenone (B1679576) and diquat.[1][2] This protective effect is partly attributed to the increased expression of Superoxide Dismutase 2 (SOD2), a key antioxidant enzyme.[1][3]
Conversely, a significant number of studies suggest that inhibiting SIRT2 is a viable neuroprotective strategy. Pharmacological inhibition of SIRT2 has been shown to be protective in models of Parkinson's disease and Huntington's disease.[4][5][6] The proposed mechanisms for the benefits of SIRT2 inhibition include the downregulation of pro-apoptotic pathways involving FOXO3a and MAP kinases.[3][7] This conflicting evidence highlights the complexity of SIRT2 signaling and underscores the need for further investigation to delineate the specific contexts in which its inhibition may be therapeutic.
Comparative Efficacy of SIRT2 Inhibitors
Due to the limited availability of specific experimental data for this compound in the public domain, this guide utilizes data from studies on the well-characterized SIRT2 inhibitors, AGK2 and AK-7, as representative examples of this class of compounds.
| Compound | Model System | Oxidative Stressor | Observed Effect on Cell Viability | Observed Effect on ROS Levels | Proposed Mechanism of Action | Reference |
| AGK2 | Primary cortical neurons | Oxygen-glucose deprivation (OGD) | Increased | Not explicitly stated, but downstream apoptotic markers were reduced | Downregulation of AKT/FOXO3a and JNK pathways | [7] |
| AGK2 | SH-SY5Y cells | Rotenone/Diquat | Decreased (in a study where SIRT2 was shown to be protective) | Not explicitly stated | Aggravated oxidative stress and α-synuclein aggregation | [3] |
| AK-7 | Differentiated LUHMES cells | α-synuclein overexpression | Increased | Not explicitly stated | Ameliorates α-synuclein toxicity | [4][5] |
| AK-7 | MPTP mouse model of Parkinson's disease | MPTP | Increased dopaminergic neuron survival | Not explicitly stated | Prevents dopamine (B1211576) depletion and dopaminergic neuron loss | [4][5] |
| AK-7 | MPTP mouse model of Parkinson's disease | MPTP | Not explicitly stated | Reduced redox dysfunction | Alleviated oxidative stress | [3] |
Signaling Pathways in SIRT2-Mediated Neuroprotection
The signaling pathways modulated by SIRT2 in the context of oxidative stress are intricate and context-dependent. The following diagrams illustrate the two opposing hypotheses.
References
- 1. Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin-2 Protects Neural Cells from Oxidative Stress and Is Elevated in Neurodegeneration - ePrints - Newcastle University [eprints.ncl.ac.uk]
- 3. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 4. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia [dash.harvard.edu]
- 5. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sirtuin Inhibitors: Sirtinol vs. the Selective SIRT2 Inhibitor AGK2 on Cellular Viability
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative study of two sirtuin inhibitors, Sirtinol and AGK2. While the initial aim was to compare Sirtinol with a compound referred to as "SIRT-IN-2," a comprehensive literature search did not yield any publicly available data for a sirtuin inhibitor with this designation. Therefore, for the purpose of a meaningful comparison, this guide will focus on Sirtinol, a dual SIRT1/SIRT2 inhibitor, and AGK2, a well-characterized selective SIRT2 inhibitor.
This guide synthesizes experimental data to objectively compare the performance of these two compounds in modulating cell viability. It includes detailed experimental protocols and visual diagrams of relevant pathways and workflows to provide a thorough understanding of their mechanisms and effects.
Introduction to Sirtuin Inhibitors
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in a variety of cellular processes, including cell survival, DNA repair, and metabolism.[1][2] Their involvement in the pathophysiology of diseases such as cancer and neurodegenerative disorders has made them attractive targets for therapeutic intervention.[1][3] Sirtuin inhibitors are small molecules designed to block the activity of these enzymes. Sirtinol was one of the early sirtuin inhibitors identified and is known to inhibit both SIRT1 and SIRT2.[4] In contrast, AGK2 is a more recently developed inhibitor that exhibits high selectivity for SIRT2 over other sirtuin isoforms.[4][5] Understanding the differential effects of these inhibitors on cell viability is critical for the development of targeted therapies.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative data for Sirtinol and AGK2, focusing on their inhibitory concentrations against sirtuin isoforms and their effects on cell viability in various cell lines.
| Parameter | Sirtinol | AGK2 | Reference |
| Sirtuin Selectivity (IC50) | |||
| SIRT1 | 131 µM | >35 µM (minimally affects) | [4][5] |
| SIRT2 | 38 µM | 3.5 µM | [4][5] |
| SIRT3 | Not specified | >35 µM (minimally affects) | [5] |
| Effect on Cell Viability | |||
| Cell Line | Effect | Effect | |
| MCF-7 (Breast Cancer) | Inhibition of proliferation (≥80% at 25 µM) | Not specified | [6] |
| Non-small cell lung cancer lines | Sensitization to etoposide-induced apoptosis | Not specified | [7] |
| WI-38 (Normal Fibroblasts) | No significant toxicity at 10 µM or 20 µM | Not specified | [8] |
| Multiple Myeloma cells | SIRT2 knockdown inhibits proliferation | AGK2 not specified, but SIRT2 inhibition is a strategy | [9] |
Experimental Protocols
The evaluation of the effects of Sirtinol and AGK2 on cell viability typically involves standardized in vitro assays. The most common of these is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.
MTT Cell Viability Assay
Objective: To determine the effect of a compound on the viability of a cell population.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., MCF-7, WI-38)
-
Complete cell culture medium
-
Sirtinol or AGK2, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]
-
Compound Treatment: The following day, treat the cells with various concentrations of Sirtinol or AGK2. Include a vehicle control (e.g., DMSO) and a negative control (untreated cells). Incubate for the desired period (e.g., 48 hours).[8]
-
MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 490 nm) using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental process, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for assessing cell viability.
Caption: Sirtuin inhibition and downstream effects.
Discussion and Conclusion
The comparative analysis of Sirtinol and AGK2 reveals important distinctions in their selectivity and, consequently, their potential biological effects.
Sirtinol , as a dual inhibitor of SIRT1 and SIRT2, has a broader spectrum of action.[4] Its effect on cell viability can be context-dependent. For instance, it inhibits the proliferation of cancer cells like MCF-7 but shows minimal toxicity to normal cells like WI-38 fibroblasts at similar concentrations.[6][8] The inhibition of both SIRT1 and SIRT2 may be necessary to induce cell death in some cancer models, potentially through a p53-dependent mechanism.[7]
AGK2 , on the other hand, offers a more targeted approach by selectively inhibiting SIRT2.[5] While direct, extensive cell viability data for AGK2 across a wide range of cell lines was not as readily available in the initial searches as for the more established Sirtinol, the literature strongly supports the role of SIRT2 inhibition in affecting cell proliferation and survival. Knockdown of SIRT2 has been shown to inhibit the proliferation of multiple myeloma cells, suggesting that selective SIRT2 inhibitors like AGK2 would have a similar effect.[9] The role of SIRT2 in tumorigenesis is complex, acting as both a tumor suppressor and promoter depending on the context.[3] Therefore, the impact of a selective SIRT2 inhibitor on cell viability is likely to be highly cell-type and context-specific.
References
- 1. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin - Wikipedia [en.wikipedia.org]
- 3. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural basis for sirtuin 2 activity and modulation: Current state and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 9. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Sirtuin Inhibitors: A Comparative Guide to the Cellular Thermal Shift Assay
For researchers, scientists, and drug development professionals, verifying that a therapeutic compound engages its intended target within the complex cellular environment is a critical step in drug discovery. This guide provides an objective comparison of the Cellular Thermal Shift Assay (CETSA) with other target engagement methodologies, using a sirtuin inhibitor, SIRT-IN-2, as a case study. Supporting experimental data and detailed protocols are provided to aid in the practical application of these techniques.
The principle behind CETSA is based on ligand-induced thermal stabilization of a target protein.[1] When a compound like this compound binds to its target, such as Sirtuin 2 (SIRT2), the resulting protein-ligand complex is more resistant to heat-induced denaturation.[1] By subjecting cells or cell lysates to a temperature gradient, the amount of soluble, non-denatured target protein can be quantified at each temperature. A shift in the melting temperature (Tm) of the target protein to a higher temperature in the presence of the compound confirms target engagement.[1]
Comparative Analysis of Target Engagement Assays
While CETSA is a powerful tool, several other methods can be employed to validate the on-target effects of a compound. The following table provides a quantitative and qualitative comparison of CETSA with other common techniques for confirming the target engagement of sirtuin inhibitors.
| Assay | Principle | Quantitative Readout | Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | Ligand-induced thermal stabilization of the target protein.[1] | Melting Temperature (Tm) shift, EC50 from isothermal dose-response curves.[1][2] | Label-free; applicable in intact cells and cell lysates, reflecting a more physiological context.[3] | Requires a specific antibody for Western blot detection; the magnitude of the thermal shift can vary.[3] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation.[4] | Dose-dependent protection from proteolysis.[4] | Label-free; does not require protein modification.[4] | Requires careful optimization of protease concentration; can be less quantitative than CETSA.[4] |
| Probe-based Pull-down / Affinity Chromatography | A tagged version of the drug is used to capture the target protein from the cell lysate.[5] | Amount of pulled-down protein. | Can be highly specific and sensitive.[5] | Requires chemical modification of the drug, which may alter its binding properties; risk of non-specific binding.[2][5] |
| Bioluminescence/Förster Resonance Energy Transfer (BRET/FRET) | Measures the proximity between a tagged target protein and a fluorescent ligand or antibody.[5] | Change in BRET/FRET signal. | Allows for real-time monitoring in live cells.[5] | Requires genetic modification of the target protein, which may affect its function.[5] |
| NanoBRET Assay | Measures the energy transfer between a NanoLuciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound.[6] | IC50 values from competitive binding curves. | Highly quantitative and suitable for high-throughput screening; can be used in living cells.[6] | Requires genetic modification of the target protein and a specific fluorescent tracer.[7] |
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological pathways involved, the following diagrams are provided.
SIRT2 is a deacetylase that plays a role in various cellular processes, including cell cycle regulation and microtubule dynamics, by deacetylating substrates such as α-tubulin.[8][9] Inhibition of SIRT2 by compounds like this compound is expected to increase the acetylation of its substrates.[8]
Detailed Experimental Protocol: Cellular Thermal Shift Assay
This protocol outlines the steps for performing a CETSA experiment to confirm the engagement of this compound with SIRT2 in a cellular context, followed by Western blot analysis.[1][8]
Materials:
-
Cell line expressing SIRT2 (e.g., HEK293T, MCF-7)[8]
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against SIRT2
-
HRP-conjugated secondary antibody
-
ECL detection system
-
Densitometry software
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.[8]
-
-
Cell Harvesting and Heat Challenge:
-
Wash cells once with PBS and harvest by scraping.
-
Pellet the cells by centrifugation and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Expose the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.[1][10]
-
-
Cell Lysis and Fractionation:
-
Western Blot Analysis:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SIRT2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection system.
-
-
Data Analysis:
-
Quantify the band intensities for SIRT2 using densitometry software.
-
Plot the normalized band intensities against the corresponding temperatures to generate a melting curve for both the this compound treated and vehicle-treated samples.
-
A shift in the melting curve to the right for the this compound treated sample indicates thermal stabilization and target engagement.
-
Isothermal Dose-Response (ITDR) CETSA
An alternative CETSA workflow is the isothermal dose-response (ITDR) approach, which is used to determine the potency of the inhibitor.[1] In this method, cells are treated with a range of inhibitor concentrations and then subjected to a single, fixed temperature that causes partial denaturation of the target protein. The concentration-dependent stabilization of the target protein is then measured to determine an EC50 value.[2]
Conclusion
The Cellular Thermal Shift Assay is a robust and physiologically relevant method for confirming the on-target effects of sirtuin inhibitors like this compound.[1] Its ability to be performed in intact cells provides a significant advantage over traditional biochemical assays.[3] While other techniques such as DARTS and affinity-based methods offer alternative approaches, CETSA provides a direct and label-free assessment of target engagement in a cellular context, making it an invaluable tool in the drug discovery pipeline.[3][4][5] The choice of assay will ultimately depend on the specific research question, available resources, and the stage of the drug development process.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for SIRT-IN-2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of SIRT-IN-2, a potent inhibitor of SIRT1, SIRT2, and SIRT3.
This compound, a member of the thieno[3,2-d]pyrimidine-6-carboxamide class of compounds, requires careful handling and disposal due to its bioactive nature.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a bioactive small molecule necessitates adherence to standard protocols for chemical waste management to minimize environmental impact and ensure personnel safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific waste management guidelines and the chemical's supplier information. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of different forms of this compound waste.
Waste Segregation and Collection
Proper segregation of waste at the point of generation is fundamental to safe and efficient disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, such as unused compound, contaminated personal protective equipment (gloves, wipes), and weighing papers, in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled hazardous waste container.
-
Never dispose of liquid chemical waste down the sink.[3] Aqueous solutions should not be mixed with organic solvent waste unless specifically permitted by your institution's waste management plan.
-
-
Sharps Waste:
-
Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container labeled for chemical waste.
-
Labeling of Waste Containers
Accurate and thorough labeling of all waste containers is a critical regulatory requirement and essential for the safety of waste handlers.
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "1431411-66-3".
-
List all constituents of the waste, including solvents and their approximate concentrations.
-
Indicate the primary hazards associated with the waste (e.g., "Bioactive," "Chemical Irritant").
-
Include the name of the principal investigator, laboratory location (building and room number), and the date of accumulation.
Storage of Chemical Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure compliance.
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[4]
-
The SAA should be at or near the point of waste generation and under the control of the laboratory personnel.[4]
-
Ensure that waste containers are kept closed at all times, except when adding waste.
-
Store containers in secondary containment to prevent spills.
-
Do not accumulate large quantities of waste. Adhere to your institution's limits on the volume of waste that can be stored in an SAA.
Arranging for Waste Pickup
Once a waste container is full or has been in storage for the maximum allowed time, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]
-
Follow your institution's specific procedures for requesting a waste pickup. This may involve submitting an online form or contacting the EHS office directly.
-
Ensure that all labeling is complete and accurate before the scheduled pickup.
Quantitative Data Summary
| Waste Type | Container Type | Key Labeling Information | Disposal Method |
| Solid this compound Waste | Lined, sealed hazardous waste container | "Hazardous Waste," "this compound," CAS: 1431411-66-3, Lab contact information | Collection by licensed hazardous waste vendor |
| Liquid this compound Waste | Labeled, sealed waste solvent container | "Hazardous Waste," "this compound," CAS: 1431411-66-3, Solvent composition, Lab contact information | Collection by licensed hazardous waste vendor |
| Contaminated Sharps | Puncture-resistant sharps container | "Hazardous Waste," "Sharps," "this compound," CAS: 1431411-66-3, Lab contact information | Collection by licensed hazardous waste vendor |
Experimental Workflow for Disposal
Figure 1. Workflow for the proper disposal of this compound waste from generation to final disposal.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. odu.edu [odu.edu]
Essential Safety and Logistical Guide for Handling SIRT-IN-2
For researchers, scientists, and drug development professionals, the safe and effective handling of potent chemical compounds like SIRT-IN-2 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. By adhering to these procedural, step-by-step guidelines, your laboratory can maintain a safe environment and build a culture of safety-conscious research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to Personal Protective Equipment is critical to minimize exposure risk. The following PPE is mandatory and should be selected based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double gloving is advised when handling the pure compound or concentrated solutions. Change gloves frequently, and immediately if contaminated.[1] |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. If there is a splash hazard, a face shield should be worn in addition to goggles.[2] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when weighing or handling the powdered form of this compound, or when there is a risk of aerosol generation. The use of respiratory protection should be part of a comprehensive respiratory protection program.[1][3] |
| Body Protection | Laboratory coat or disposable gown | A fully buttoned lab coat should be worn to protect skin and clothing. For procedures with a high risk of contamination, a disposable gown is recommended.[1][2] |
| Foot Protection | Closed-toe shoes | Shoes must fully cover the feet to protect against spills.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is crucial for safety and experimental consistency.
Receiving and Storage
Upon receipt, visually inspect the package for any signs of damage or leakage. Transport the package to a designated handling area, preferably within a chemical fume hood.[3] Wear appropriate PPE (gloves, lab coat, and safety glasses) before opening the package.[3] Carefully unpack the container, verifying that the primary container is sealed and intact.[3]
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[4] For shorter periods, it can be stored at 4°C for up to 2 years.[4] Solutions of this compound in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4] Keep containers tightly closed in a dry and well-ventilated place.
Weighing and Solution Preparation
All handling of powdered this compound should be conducted within a certified chemical fume hood or a glove box to prevent inhalation of airborne particles.[3][5] Use an analytical balance with a draft shield. To minimize static electricity, an anti-static gun may be used.[6]
When preparing solutions, add the solvent slowly to the powdered compound to avoid splashing. This compound is soluble in DMSO at a concentration of 62.5 mg/mL (162.98 mM), though ultrasonic assistance may be needed.[4] It is important to use newly opened, hygroscopic DMSO for the best solubility.[4]
Disposal Plan
All waste materials contaminated with this compound, including empty vials, used gloves, disposable gowns, and bench paper, must be treated as hazardous chemical waste.[3][7]
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 383.49 g/mol | [4] |
| Formula | C₁₅H₂₁N₅O₃S₂ | [4] |
| Appearance | Solid, Yellow to brown powder | [4] |
| CAS Number | 1431411-66-3 | [4] |
| IC₅₀ values | SIRT1: 4 nM, SIRT2: 4 nM, SIRT3: 7 nM | [4] |
| Solubility in DMSO | 62.5 mg/mL (162.98 mM) | [4] |
| Storage (Powder) | -20°C (3 years), 4°C (2 years) | [4] |
| Storage (in Solvent) | -80°C (6 months), -20°C (1 month) | [4] |
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for handling a chemical spill of a potent powdered compound like this compound.
References
- 1. pppmag.com [pppmag.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ilcdover.com [ilcdover.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
